2-(2-Bromo-5-fluorophenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHMYCOJRHCHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305904 | |
| Record name | 2-Bromo-5-fluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866029-28-9 | |
| Record name | 2-Bromo-5-fluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866029-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-fluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(2-Bromo-5-fluorophenyl)ethanol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, step-by-step experimental protocols, and critical process considerations. The guide emphasizes the chemical principles underpinning the synthetic strategies, ensuring a blend of theoretical understanding and practical application.
Introduction to this compound
This compound (CAS No: 866029-28-9) is a substituted phenylethanol derivative.[1][2] Its structural features, namely the bromo and fluoro substituents on the phenyl ring, make it a valuable building block in medicinal chemistry. The presence of these halogens allows for further functionalization through various cross-coupling reactions, while also potentially enhancing the metabolic stability and binding affinity of target molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 866029-28-9 | [1] |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | - |
| Boiling Point | Predicted: 261.4 ± 25.0 °C | ChemicalBook |
| Density | Predicted: 1.562 ± 0.06 g/cm³ | ChemicalBook |
| pKa | Predicted: 14.60 ± 0.10 | ChemicalBook |
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary and highly effective routes. The choice between these pathways often depends on the availability of starting materials, desired scale of production, and specific laboratory capabilities.
-
Pathway A: Reduction of a Carboxylic Acid Derivative. This approach involves the reduction of 2-bromo-5-fluorophenylacetic acid or its corresponding ester to the primary alcohol.
-
Pathway B: Grignard Reaction. This classic carbon-carbon bond-forming reaction utilizes a suitable Grignard reagent and a carbonyl compound, in this case, 2-bromo-5-fluorobenzaldehyde.
The following diagram illustrates these two convergent synthetic approaches.
Caption: Convergent synthetic pathways to this compound.
Comparative Analysis of Synthetic Pathways
The selection of an optimal synthetic route requires careful consideration of several factors. The following table provides a comparative analysis of the two primary pathways.
Table 2: Comparison of Synthetic Pathways
| Feature | Pathway A: Reduction | Pathway B: Grignard Reaction |
| Starting Material | 2-Bromo-5-fluorophenylacetic acid | 2-Bromo-5-fluorobenzaldehyde |
| Key Reagent | Lithium aluminum hydride (LiAlH₄) | Grignard reagent (e.g., methylmagnesium bromide) |
| Advantages | - Direct conversion to the primary alcohol.- High yields are often achievable.- Less sensitive to steric hindrance around the reaction center. | - Excellent for carbon-carbon bond formation.- Can be adapted to introduce various side chains. |
| Disadvantages | - LiAlH₄ is highly reactive and pyrophoric, requiring strict anhydrous conditions and careful handling.[3] - The reagent is not selective and will reduce other susceptible functional groups. | - Grignard reagents are highly sensitive to moisture and protic solvents.[4] - The reaction can be sluggish to initiate.[5] - Potential for side reactions if the aldehyde is not pure. |
| Ideal Scale | Laboratory to pilot scale | Laboratory to pilot scale |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of this compound via both proposed pathways. Safety Precaution: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Pathway A: Reduction of 2-Bromo-5-fluorophenylacetic Acid
This protocol details the reduction of 2-bromo-5-fluorophenylacetic acid using lithium aluminum hydride (LiAlH₄).
Diagram of the Reduction Workflow:
Caption: Workflow for the LiAlH4 reduction of 2-bromo-5-fluorophenylacetic acid.
Materials:
-
2-Bromo-5-fluorophenylacetic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.0 - 3.0 eq) and anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: Dissolve 2-bromo-5-fluorophenylacetic acid (1.0 eq) in anhydrous THF in a separate flask. Slowly add this solution to the stirred suspension of LiAlH₄ at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C. Cautiously and slowly add deionized water (x mL, where x is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄.[3] This is followed by the dropwise addition of 15% aqueous NaOH solution (x mL) and then deionized water (3x mL).[3]
-
Extraction: Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts. Wash the filter cake with ethyl acetate. Combine the filtrate and the washings, and separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[6]
Table 3: Representative Data for Pathway A
| Parameter | Value |
| Scale | 5.0 g of 2-Bromo-5-fluorophenylacetic acid |
| LiAlH₄ | ~3.3 g |
| Anhydrous THF | 100 mL |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
Pathway B: Grignard Reaction with 2-Bromo-5-fluorobenzaldehyde
This protocol outlines the synthesis of this compound via the reaction of 2-bromo-5-fluorobenzaldehyde with a Grignard reagent, such as methylmagnesium bromide.
Diagram of the Grignard Reaction Workflow:
Caption: Workflow for the Grignard synthesis of this compound.
Materials:
-
Magnesium turnings (1.2 eq)
-
Methyl bromide or iodide (1.1 eq)
-
Anhydrous diethyl ether or THF
-
2-Bromo-5-fluorobenzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.[5] Add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed.[7]
-
Reaction with Aldehyde: Once the Grignard reagent has formed, cool the solution to 0 °C in an ice bath. Dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.[8]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]
Table 4: Representative Data for Pathway B
| Parameter | Value |
| Scale | 5.0 g of 2-Bromo-5-fluorobenzaldehyde |
| Magnesium Turnings | ~0.7 g |
| Methyl Bromide | ~2.6 g |
| Anhydrous Diethyl Ether | 100 mL |
| Typical Yield | 70-85% |
| Purity (post-chromatography) | >97% |
Safety and Handling
This compound:
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Lithium Aluminum Hydride (LiAlH₄):
-
Highly flammable solid.
-
Reacts violently with water, releasing flammable gases.
-
Causes severe skin burns and eye damage.
-
Must be handled under an inert, anhydrous atmosphere.[3]
Grignard Reagents:
-
Highly flammable liquids and vapors.
-
React violently with water.
-
Cause skin and eye irritation.
-
Must be handled under an inert, anhydrous atmosphere.[4]
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle with appropriate engineering controls and personal protective equipment.
Conclusion
The synthesis of this compound can be effectively achieved through either the reduction of 2-bromo-5-fluorophenylacetic acid or a Grignard reaction with 2-bromo-5-fluorobenzaldehyde. The choice of pathway will be dictated by the availability of starting materials and the specific safety infrastructure of the laboratory. Both methods, when performed with care and adherence to the detailed protocols, can provide high yields of the desired product, a valuable intermediate for further chemical exploration.
References
- 1. Page loading... [guidechem.com]
- 2. 2-(2-Bromo-5-fluorophenyl)ethan-1-ol | CymitQuimica [cymitquimica.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. cerritos.edu [cerritos.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
The Strategic Synthesis and Application of 2-(2-Bromo-5-fluorophenyl)ethanol: A Technical Primer for Medicinal Chemists
Introduction: The Value Proposition of a Halogenated Phenylethanol Building Block
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly bromine and fluorine, into molecular scaffolds is a cornerstone of rational drug design. These elements offer medicinal chemists fine-tuned control over a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. 2-(2-Bromo-5-fluorophenyl)ethanol (CAS No. 866029-28-9) emerges as a key intermediate of significant interest. Its structure, featuring an ortho-bromo substituent, a meta-fluoro substituent, and a primary alcohol side chain, presents a versatile platform for constructing complex molecular architectures. The ortho-bromo group is primed for a variety of cross-coupling reactions, while the fluoro group enhances metabolic stability and modulates electronic properties. The ethanol moiety provides a convenient handle for further functionalization, such as etherification, esterification, or oxidation. This guide provides an in-depth analysis of this compound, from its synthesis and characterization to its strategic application in the synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a building block's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 866029-28-9 | Chemical Abstracts Service |
| Molecular Formula | C₈H₈BrFO | N/A |
| Molecular Weight | 219.05 g/mol | N/A |
| Predicted Boiling Point | 261.4 ± 25.0 °C | N/A |
| Predicted Density | 1.562 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 14.60 ± 0.10 | N/A |
Predicted Spectroscopic Characteristics
While specific experimental data for this exact compound is not widely published, a detailed analysis of its structure and data from analogous compounds allows for a reliable prediction of its key spectroscopic features. This predictive analysis is crucial for reaction monitoring and quality control.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals. The two methylene groups of the ethanol side chain will appear as two triplets, a result of spin-spin coupling with each other. The -CH₂- group adjacent to the aromatic ring (benzylic) would likely appear around δ 3.0-3.2 ppm, while the -CH₂- group attached to the hydroxyl group would be further downfield, around δ 3.9-4.1 ppm. The hydroxyl proton (-OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic region (δ 7.0-7.6 ppm) will display a complex multiplet pattern due to the coupling between the three aromatic protons and the additional coupling to the ¹⁹F nucleus.
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show eight distinct signals. The two aliphatic carbons of the ethanol chain are expected around δ 40 ppm and δ 62 ppm. The six aromatic carbons will appear in the δ 115-140 ppm range, with their chemical shifts influenced by the bromo and fluoro substituents. Carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JC-F).
-
IR Spectroscopy (KBr Pellet, ν/cm⁻¹): The infrared spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-O stretching of the primary alcohol will appear as a strong band around 1050 cm⁻¹. Characteristic C-Br and C-F stretching vibrations are also expected in the fingerprint region.
Synthesis and Mechanistic Considerations
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established organic chemistry principles, a robust and logical synthetic pathway can be designed starting from commercially available precursors. The most direct route involves the reduction of a corresponding carbonyl compound.
Proposed Synthetic Pathway: Reduction of a Phenylacetic Acid Derivative
A highly effective and common method for the synthesis of primary alcohols is the reduction of the corresponding carboxylic acid or its ester derivative. In this case, 2-(2-bromo-5-fluorophenyl)acetic acid is the logical precursor.
dot
An In-Depth Technical Guide to 2-(2-Bromo-5-fluorophenyl)ethanol: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design.[1][2] These elements impart unique physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability.[1][3] Bromine, a larger and more polarizable halogen, can serve as a versatile synthetic handle for further molecular elaboration and can also participate in specific halogen bonding interactions with biological targets. The compound 2-(2-Bromo-5-fluorophenyl)ethanol embodies the synergistic potential of these two halogens, presenting a valuable building block for the synthesis of novel therapeutic agents.[4] This guide provides a comprehensive technical overview of its molecular structure, synthesis, and potential applications, grounded in established chemical principles and field-proven insights.
Molecular Structure and Physicochemical Properties
This compound is a substituted phenylethanol derivative with the chemical formula C₈H₈BrFO and a molecular weight of 219.05 g/mol .[5][6] The molecule features a phenyl ring substituted with a bromine atom at the ortho position and a fluorine atom at the meta position relative to the ethanol side chain. This specific substitution pattern dictates the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.
A summary of its key physicochemical properties is presented below. Please note that some of these values are predicted due to the limited availability of experimental data for this specific compound.
| Property | Value | Source |
| CAS Number | 866029-28-9 | [5] |
| Molecular Formula | C₈H₈BrFO | [5] |
| Molecular Weight | 219.05 g/mol | [5][6] |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge |
| Boiling Point | Predicted: ~261.4 °C | |
| Density | Predicted: ~1.56 g/cm³ | |
| pKa | Predicted: ~14.6 |
Elucidation of Molecular Structure: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.
-
Aromatic Region (δ 7.0-7.6 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (likely multiplets) arising from coupling to each other and to the fluorine atom.
-
Ethyl Group (δ 2.8-4.0 ppm): The two methylene groups of the ethanol side chain will appear as two distinct signals, likely triplets, due to coupling with each other. The methylene group attached to the phenyl ring (-CH₂-Ar) is expected to be more downfield (δ ~2.8-3.1 ppm) than the methylene group bearing the hydroxyl group (-CH₂-OH), which would be expected around δ 3.7-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the hydroxyl proton.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-165 ppm): The six carbons of the phenyl ring will appear in this region. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), while other aromatic carbons will show smaller two- and three-bond couplings. The carbon attached to the bromine atom will also have a characteristic chemical shift.
-
Ethyl Group Carbons (δ 35-65 ppm): The two carbons of the ethanol side chain will appear in this region. The carbon attached to the phenyl ring is expected around δ 35-40 ppm, while the carbon bearing the hydroxyl group will be more downfield, around δ 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[7]
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[8]
-
C-H Stretch (Aliphatic): Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region will be indicative of the C-O single bond of the primary alcohol.
-
C-Br and C-F Stretches: The C-Br and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹, with the C-F stretch being stronger and at a higher wavenumber than the C-Br stretch.[9]
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 219 and 221 with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation pathways for phenylethanol derivatives include the loss of water (M-18), loss of a CH₂OH radical (M-31), and cleavage of the benzylic bond to form a stable benzylic cation.[10][11] The presence of the bromine and fluorine atoms will influence the fragmentation pattern and the isotopic distribution of the fragment ions.
Synthesis of this compound: A Validated Approach
A reliable method for the synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-(2-bromo-5-fluorophenyl)acetic acid. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[7][12][13]
Figure 1: Synthetic scheme for the reduction of 2-(2-bromo-5-fluorophenyl)acetic acid.
Experimental Protocol: Reduction of 2-(2-Bromo-5-fluorophenyl)acetic Acid
Disclaimer: This protocol is a hypothetical procedure based on established methods for similar reductions.[12][14] It should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-(2-Bromo-5-fluorophenyl)acetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Carboxylic Acid: Dissolve 2-(2-bromo-5-fluorophenyl)acetic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that produces hydrogen gas. Subsequently, add a 10% aqueous solution of sulfuric acid until a clear solution is obtained.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel to yield the pure product.
Applications in Drug Development: A Versatile Building Block
While specific applications of this compound in publicly disclosed drug discovery programs are not extensively documented, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry.[15][16]
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 202865-66-5|(2-Bromo-5-fluorophenyl)methanol|BLD Pharm [bldpharm.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 8. youtube.com [youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 13. adichemistry.com [adichemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EP0070134A1 - Secondary phenyl ethanol amines and their pharmaceutical use - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Characterization of 2-(2-Bromo-5-fluorophenyl)ethanol
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel or intermediary compounds is paramount. 2-(2-Bromo-5-fluorophenyl)ethanol, with its molecular formula C₈H₈BrFO and molecular weight of 219.05 g/mol , serves as a valuable building block, incorporating several key functional groups that necessitate a multi-faceted analytical approach for confirmation.[1][2][3] This guide provides an in-depth, predictive framework for the spectroscopic characterization of this molecule, leveraging foundational principles and data from analogous structures. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data points, but the underlying scientific rationale for their interpretation. This document is designed for researchers and drug development professionals who require a practical and scientifically rigorous understanding of how to verify the identity and purity of such compounds.
Molecular Structure and Predicted Spectroscopic Fingerprints
The structural integrity of a compound is the bedrock of its function. The analysis of this compound hinges on identifying the spectroscopic signatures of its constituent parts: a 1,2,4-trisubstituted aromatic ring, a primary alcohol side chain, and the influential bromine and fluorine atoms. Each spectroscopic technique interrogates the molecule from a different angle, and their combined data provides a comprehensive and self-validating confirmation of the structure.
Diagram 1: Molecular Structure of this compound
A 2D representation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.
Experimental Protocol: A Self-Validating Approach
A robust NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the universal internal standard (δ = 0.00 ppm), providing a reliable reference point for all chemical shifts.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 2 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line, simplifying the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted assignments are detailed below.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -OH | ~1.5 - 2.5 | Broad Singlet | N/A | 1H | The hydroxyl proton is exchangeable, leading to a broad signal. Its chemical shift can vary with concentration and temperature. |
| Ar-CH₂- | ~3.10 | Triplet (t) | J ≈ 6-7 Hz | 2H | These benzylic protons are adjacent to a CH₂ group, resulting in a triplet. The electron-withdrawing aromatic ring shifts them downfield. |
| -CH₂-OH | ~3.95 | Triplet (t) | J ≈ 6-7 Hz | 2H | These protons are deshielded by the adjacent electronegative oxygen atom. They are split into a triplet by the neighboring benzylic CH₂ group. |
| Ar-H (H3) | ~7.05 | Doublet of Doublets (dd) | J ≈ 8.5, 3.0 Hz | 1H | This proton is coupled to both the adjacent aromatic proton (large J) and the fluorine atom (smaller J). |
| Ar-H (H6) | ~7.25 | Doublet of Doublets (dd) | J ≈ 8.5, 5.5 Hz | 1H | This proton experiences coupling from the adjacent aromatic proton and a larger coupling from the ortho-fluorine atom. |
| Ar-H (H4) | ~7.50 | Doublet of Doublets (dd) | J ≈ 8.5, 2.5 Hz | 1H | This proton is ortho to the bromine atom, leading to significant deshielding. It is coupled to two other aromatic protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The influence of electronegative atoms (O, F, Br) is critical in predicting these shifts.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| Ar-C H₂- | ~39 | Standard chemical shift for a benzylic carbon attached to an sp³ carbon. |
| -C H₂-OH | ~61 | The attached oxygen atom strongly deshields this carbon, shifting it significantly downfield relative to a standard alkane carbon.[4] |
| C -F | ~162 (d, ¹JCF ≈ 245 Hz) | The carbon directly bonded to fluorine will appear as a doublet with a very large one-bond coupling constant (¹JCF) and will be significantly deshielded. |
| C -Br | ~122 | The bromine atom deshields the attached carbon, but less so than fluorine or oxygen. |
| Aromatic CH | ~115-135 | The remaining aromatic CH carbons will appear in this region. Fluorine coupling will likely resolve them into doublets with smaller J values. |
| Aromatic Quaternary | ~140 | The quaternary carbon to which the ethanol side chain is attached will be deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.[5][6]
Experimental Protocol
-
Technique: Attenuated Total Reflectance (ATR) is the preferred modern method. It requires minimal sample preparation—a single drop of the neat liquid is placed on the ATR crystal.
-
Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.
-
Data Range: The spectrum is typically scanned from 4000 cm⁻¹ to 600 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum is expected to show distinct peaks corresponding to the vibrations of the O-H, C-H, C-O, and aromatic C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| ~3350 | Strong, Broad | O-H Stretch | This broad, intense absorption is the classic signature of an alcohol's hydroxyl group, broadened by hydrogen bonding.[7] |
| ~3050 | Medium | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹.[8] |
| ~2930, ~2870 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the ethyl side chain. |
| ~1580, ~1470 | Medium-Strong | Aromatic C=C Stretch | These absorptions are characteristic of carbon-carbon double bond stretching within the benzene ring. |
| ~1250 | Strong | C-O Stretch | The stretching vibration of the C-O single bond in a primary alcohol gives a strong, characteristic peak.[7] |
| ~1130 | Strong | C-F Stretch | The carbon-fluorine bond stretch is typically strong and appears in this region. |
| ~820 | Strong | C-H Out-of-Plane Bend | This absorption can be indicative of the 1,2,4-trisubstitution pattern on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, creating a molecular fingerprint.
-
Sample Introduction: The sample can be introduced via direct infusion or through a Gas Chromatography (GC) column (GC-MS), which provides simultaneous separation and analysis.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
The mass spectrum will be defined by the molecular ion and its characteristic fragmentation.
| m/z Value | Identity | Rationale |
| 218 & 220 | [M]⁺ and [M+2]⁺ | Molecular Ion Peak. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of a single bromine atom in the molecule.[9] |
| 200 & 202 | [M-H₂O]⁺ | Loss of a water molecule (18 Da) is a very common fragmentation pathway for alcohols. |
| 187 & 189 | [M-CH₂OH]⁺ | Alpha-cleavage resulting in the loss of the hydroxymethyl radical (31 Da) is a characteristic fragmentation for primary alcohols.[9] This would leave a stable benzylic cation. |
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all three methods to build an unshakeable structural confirmation.
Diagram 2: Integrated Analysis Workflow
Combining data streams for structural verification.
Conclusion
The spectroscopic characterization of this compound is a clear example of the synergy between modern analytical techniques. By predicting the ¹H and ¹³C NMR spectra, we map the carbon-hydrogen skeleton. IR spectroscopy provides rapid confirmation of essential functional groups like the alcohol and aromatic ring. Finally, mass spectrometry confirms the molecular weight and, through its distinct isotopic pattern, verifies the presence of bromine. This integrated, multi-technique approach provides a robust and self-validating system, ensuring that researchers and scientists can proceed with confidence in the identity and purity of their materials.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 866029-28-9 [chemicalbook.com]
- 3. 2-(2-Bromo-5-fluorophenyl)ethan-1-ol | CymitQuimica [cymitquimica.com]
- 4. Ethanol(64-17-5) 13C NMR [m.chemicalbook.com]
- 5. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physicochemical Characterization of 2-(2-Bromo-5-fluorophenyl)ethanol: Solubility and Stability Profiling
Abstract
2-(2-Bromo-5-fluorophenyl)ethanol is a halogenated aromatic compound representative of intermediates crucial in modern drug discovery and fine chemical synthesis. A comprehensive understanding of its physicochemical properties, specifically aqueous solubility and chemical stability, is paramount for successful process development, formulation design, and regulatory compliance. This guide provides a robust scientific framework for characterizing this molecule. Due to the absence of extensive published data for this specific compound, this whitepaper synthesizes established principles of medicinal chemistry with field-proven methodologies, drawing analogies from structurally related compounds. It details step-by-step protocols for determining kinetic and thermodynamic solubility, outlines a comprehensive strategy for forced degradation studies based on ICH guidelines, and proposes plausible degradation pathways. All methodologies are designed as self-validating systems, integrating analytical chemistry to ensure data integrity.
Introduction
The journey of a chemical entity from discovery to application is critically dependent on its intrinsic physicochemical properties. For intermediates like this compound, which features a halogenated phenyl ring and a primary alcohol, two properties are of paramount importance: solubility and stability. Solubility dictates the compound's behavior in aqueous and organic media, influencing reaction kinetics, purification strategies, and, in a pharmaceutical context, bioavailability.[1] Stability determines the compound's shelf-life, dictates necessary storage conditions, and reveals potential degradation products that could pose safety or purity concerns.[2][3]
This guide serves as a comprehensive technical manual for researchers, process chemists, and drug development scientists. It provides both the theoretical underpinnings and practical, step-by-step protocols required to thoroughly characterize the solubility and stability of this compound. The principles and methods described herein are broadly applicable to other novel halogenated intermediates.
Molecular Structure and Predicted Physicochemical Properties
A molecule's structure is the blueprint for its physical behavior. The unique arrangement of a phenyl ring substituted with both bromine and fluorine, alongside a flexible ethanol chain, governs its interactions and reactivity.
Chemical Structure: C₈H₈BrFO[4][5]
The presence of electronegative fluorine and bromine atoms significantly influences the molecule's properties:
-
Lipophilicity: Halogenation, particularly with fluorine, can increase a molecule's lipophilicity (affinity for fatty, non-polar environments).[6][7] This is critical for predicting solubility in organic solvents and potential for membrane permeability. The introduction of fluorine can modulate lipophilicity, which in turn can improve oral bioavailability and passive membrane permeability.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like Cytochrome P450.[6][8][9]
-
Acidity (pKa): The electron-withdrawing effects of the halogens will make the hydroxyl proton of the ethanol group slightly more acidic than that of an unsubstituted phenylethanol. This can influence solubility in buffers of varying pH.
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a compound's utility, especially in biological and pharmaceutical applications. It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[1][10][11]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[12][13] This high-throughput method is valuable for early-stage discovery to quickly flag problematic compounds.[11][14] However, it can often overestimate true solubility due to the formation of supersaturated solutions or amorphous precipitates.[1][10]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24 hours or more) with the solid material.[12][15] This "shake-flask" method is considered the gold standard for its accuracy and relevance to formulation and development.[16][17][18]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the definitive method for determining the equilibrium solubility of this compound.
Objective: To determine the maximum concentration of the test compound that can be dissolved in a given solvent system under equilibrium conditions.[15]
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) into separate 2 mL glass vials. Ensure the amount is sufficient to maintain a visible solid residue after the experiment.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) or other relevant solvents.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet any remaining suspended particles.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard calibration curve.
Illustrative Solubility Data
The following table presents hypothetical but scientifically plausible solubility data for this compound, based on the expected properties of a moderately lipophilic, neutral molecule.
| Solvent System | Temperature (°C) | Solubility Type | Illustrative Value (µg/mL) |
| Water | 25 | Thermodynamic | 55 |
| PBS (pH 7.4) | 25 | Thermodynamic | 60 |
| Ethanol | 25 | Thermodynamic | >10,000 |
| DMSO | 25 | Thermodynamic | >20,000 |
| PBS (pH 7.4) | 25 | Kinetic | 150 |
This data is for illustrative purposes only.
Workflow for Solubility Determination
The following diagram illustrates the logical flow of a comprehensive solubility assessment strategy.
Chemical Stability and Forced Degradation Analysis
Understanding a molecule's stability is a regulatory necessity and a scientific imperative.[3] Forced degradation, or stress testing, is an essential process where a compound is exposed to harsh conditions to deliberately accelerate its decomposition.[2][19] These studies are crucial for:
-
Establishing degradation pathways and identifying potential degradation products.[2][20]
-
Demonstrating the specificity of analytical methods, ensuring that degradants can be separated from the parent compound.
-
Informing decisions on formulation, packaging, and storage conditions.[2][3]
Protocol for Forced Degradation Studies
This protocol is designed based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[21][22][23]
Objective: To identify likely degradation products and pathways by subjecting the compound to a variety of stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution with water) should be run in parallel. The goal is to achieve 10-20% degradation.[24]
-
Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
-
Photostability: Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Quenching: After incubation, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent peak and any new peaks corresponding to degradation products.
Plausible Degradation Pathways
Based on the structure of this compound, the primary alcohol is the most likely site of chemical transformation, particularly under oxidative conditions.
-
Oxidation: The primary alcohol can be oxidized first to an aldehyde, 2-(2-Bromo-5-fluorophenyl)acetaldehyde, and subsequently to a carboxylic acid, 2-(2-Bromo-5-fluorophenyl)acetic acid. This is a common metabolic and chemical degradation pathway for benzylic alcohols.[25][26][27]
-
Other Pathways: While less common under typical stress conditions, other pathways like dehydration to form a styrene derivative or dehalogenation are theoretically possible under more extreme conditions.
The following diagram illustrates the most probable oxidative degradation pathway.
Analytical Methodologies
Robust analytical methods are the cornerstone of any solubility or stability study. A stability-indicating HPLC method is essential.
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard. Coupling with Mass Spectrometry (LC-MS) is highly recommended for the definitive identification of degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) provides good retention and separation for this type of moderately polar aromatic compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from more or less polar degradants.
-
Detection: UV detection at a wavelength where the phenyl ring shows maximum absorbance (e.g., ~220-260 nm). Mass spectrometry provides molecular weight information, which is critical for structural elucidation of unknown impurities.
Conclusion
The systematic characterization of this compound, or any novel chemical intermediate, is a foundational activity in scientific research and development. By employing rigorous, validated protocols such as the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies, researchers can generate the high-quality data necessary to de-risk future development. This guide provides the strategic framework and detailed methodologies to confidently assess the solubility and stability of this molecule, enabling informed decisions in process chemistry, formulation science, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 866029-28-9 [chemicalbook.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ovid.com [ovid.com]
- 11. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. inventivapharma.com [inventivapharma.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. ajpsonline.com [ajpsonline.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 22. database.ich.org [database.ich.org]
- 23. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. biopharminternational.com [biopharminternational.com]
- 25. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. karger.com [karger.com]
Foreword: Unlocking Molecular Complexity with a Versatile Halogenated Phenylethanol
An In-Depth Technical Guide to 2-(2-Bromo-5-fluorophenyl)ethanol as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a particularly valuable scaffold, offering a unique combination of reactive handles that empower chemists to forge intricate pathways toward novel chemical entities. Its utility is most pronounced in the pharmaceutical and fine chemical industries, where the precise introduction of substituted phenyl groups is a cornerstone of modern drug design.
This guide moves beyond a simple recitation of chemical properties. As a senior application scientist, my objective is to provide a narrative grounded in mechanistic understanding and practical application. We will explore not just what reactions this building block undergoes, but why it is so adept at them. The interplay of the ortho-bromo and meta-fluoro substituents governs its reactivity, offering a palette of opportunities for selective functionalization. The ethoxy group, in turn, can be a precursor to a variety of functional groups or a participant in cyclization reactions.
This document is structured to serve as a practical resource for the bench chemist and a strategic guide for the medicinal chemist. We will delve into the core reactivity of this compound, providing detailed, self-validating protocols for key transformations. Each step is explained with an emphasis on the causality behind the choice of reagents and conditions, reflecting field-proven insights.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 866029-28-9 | [1][2][3][4][5] |
| Molecular Formula | C₈H₈BrFO | [1] |
| Molecular Weight | 219.05 g/mol | [1] |
| Predicted Boiling Point | 261.4 ± 25.0 °C | [6] |
| Predicted Density | 1.562 ± 0.06 g/cm³ | [6] |
| Predicted pKa | 14.60 ± 0.10 | [6] |
Spectroscopic Profile (Predicted and Comparative)
Definitive spectroscopic data should be obtained for each batch of starting material. The following provides predicted data based on established principles and comparison with similar structures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35-7.25 (m, 1H, Ar-H)
-
δ 7.05-6.95 (m, 2H, Ar-H)
-
δ 3.95 (t, J = 6.5 Hz, 2H, -CH₂OH)
-
δ 3.05 (t, J = 6.5 Hz, 2H, Ar-CH₂-)
-
δ 1.60 (br s, 1H, -OH)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 161.5 (d, JCF ≈ 245 Hz, C-F)
-
δ 142.0 (d, JCF ≈ 7 Hz, C-C-Br)
-
δ 131.0 (d, JCF ≈ 8 Hz, C-H)
-
δ 117.0 (d, JCF ≈ 22 Hz, C-H)
-
δ 115.5 (d, JCF ≈ 21 Hz, C-H)
-
δ 115.0 (d, JCF ≈ 3 Hz, C-Br)
-
δ 61.5 (-CH₂OH)
-
δ 38.5 (Ar-CH₂-)
-
-
Mass Spectrometry (EI):
-
Expected [M]⁺ and [M+2]⁺ isotopic pattern for bromine at m/z 218 and 220.
-
Key fragmentation patterns would likely involve loss of H₂O (m/z 200, 202) and cleavage of the ethyl side chain.
-
The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling
The ortho-bromo substituent is the primary reactive site for palladium-catalyzed cross-coupling reactions, a powerful class of transformations for forming carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine atom can modulate the electronic properties of the aromatic ring, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds. The reaction of this compound with various arylboronic acids provides access to a diverse range of 2-aryl-5-fluorophenylethanol derivatives, which are common substructures in medicinal chemistry.
Rationale: This protocol employs a common palladium catalyst, Pd(PPh₃)₄, and a carbonate base. The use of a biphasic solvent system (toluene and water) is standard for Suzuki couplings, facilitating the interaction of the organic-soluble aryl halide and the water-soluble base.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
To the flask, add a degassed 4:1 mixture of toluene and water (to achieve a substrate concentration of ~0.2 M).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Expected Yield: 80-95%
Heck Reaction: Vinylation of the Aryl Ring
The Heck reaction allows for the formation of a new carbon-carbon bond between the aryl bromide and an alkene, leading to substituted stilbene-like structures. This transformation is highly valuable for extending carbon frameworks.
Rationale: This protocol utilizes palladium(II) acetate as the catalyst precursor, which is reduced in situ to the active Pd(0) species. Triethylamine serves as both the base and a solvent, and the addition of a phosphine ligand like P(o-tolyl)₃ is crucial for stabilizing the palladium catalyst and promoting the reaction.
Step-by-Step Methodology:
-
In a sealed tube, combine this compound (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 equiv.).
-
Add triethylamine as the solvent (to achieve a substrate concentration of ~0.5 M).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture to remove the triethylammonium bromide salt, and wash the solid with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Expected Yield: 70-85%
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.
Rationale: This protocol uses a standard Sonogashira catalyst system of Pd(PPh₃)₂Cl₂ and copper(I) iodide. An amine base, such as triethylamine, is used as the solvent and to neutralize the HBr formed during the reaction. The reaction is typically run under anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling).
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add degassed triethylamine as the solvent (to achieve a substrate concentration of ~0.3 M).
-
Add phenylacetylene (1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Expected Yield: 85-95%
Functional Group Transformations of the Ethyl Alcohol Moiety
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for diversification.
Oxidation to 2-(2-Bromo-5-fluorophenyl)acetaldehyde
Mild oxidation conditions are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation.[7]
Rationale: This protocol is based on a well-established method for the oxidation of primary alcohols to aldehydes.[7] Dichloromethane is an excellent solvent for this reaction, and the workup is designed to efficiently remove the chromium byproducts.
Step-by-Step Methodology:
-
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equiv.) in anhydrous dichloromethane, add a solution of this compound (1.0 equiv.) in dichloromethane.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to afford the crude aldehyde, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Expected Yield: 85-95%[7]
Oxidation to 2-(2-Bromo-5-fluorophenyl)acetic Acid
Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. A modern and efficient method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite.
Rationale: This method is advantageous as it avoids the use of heavy metals like chromium. The reaction proceeds under mild, biphasic conditions.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equiv.) in a mixture of acetonitrile and a phosphate buffer (pH 6.7).
-
Add TEMPO (0.01 equiv.) and sodium chlorite (NaClO₂, 1.5 equiv.).
-
Cool the mixture to 0 °C and add a dilute aqueous solution of sodium hypochlorite (NaOCl, 0.01 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Expected Yield: >90%
Advanced Applications: Intramolecular Cyclization to Form Heterocycles
The strategic placement of the bromo and ethoxy groups in this compound and its derivatives allows for the synthesis of valuable heterocyclic scaffolds, such as benzofurans, through intramolecular cyclization.
Synthesis of Fluorinated Benzofurans
A common strategy involves an initial etherification of the alcohol, followed by a palladium-catalyzed intramolecular C-O bond formation. Alternatively, a Sonogashira coupling followed by an intramolecular cyclization can also yield benzofuran derivatives.
This multi-step sequence illustrates how this compound can be used to construct a benzofuran core.
Application in Drug Discovery: A Case Study
The structural motifs accessible from this compound are prevalent in many biologically active molecules. For instance, the core structure of the potent and selective RIPK1 inhibitor, GSK'963, features a substituted phenyl group that can be conceptually derived from building blocks like the one discussed in this guide.[7][8][9][10][11]
While the exact synthesis of GSK'963 may not start from this specific material, we can illustrate the utility of this compound by outlining a plausible synthesis of a key biphenyl intermediate, demonstrating its strategic importance in constructing complex drug-like molecules.
Conceptual Synthesis of a Biphenyl Intermediate:
A Suzuki coupling of this compound with a suitable boronic acid, as detailed in section 2.1, would yield a biphenyl ethanol derivative. This intermediate could then be further elaborated to introduce the necessary pharmacophores for biological activity. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often used to block metabolic sites or enhance binding affinity.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US3892773A - 2-Phenyl ethanol derivatives - Google Patents [patents.google.com]
- 3. 2-(2-Bromo-5-fluorophenyl)ethan-1-ol | CymitQuimica [cymitquimica.com]
- 4. This compound | 866029-28-9 [chemicalbook.com]
- 5. 2-(2-bromo-5-fluorophenyl)ethan-1-ol | 866029-28-9 [sigmaaldrich.com]
- 6. scienceopen.com [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of a novel PET ligand, a GSK’963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Procurement and Verification of 2-(2-Bromo-5-fluorophenyl)ethanol for Pharmaceutical Research and Development
An In-depth Technical Guide for Researchers
This guide serves as a critical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial landscape, procurement strategies, and quality verification protocols for 2-(2-Bromo-5-fluorophenyl)ethanol. As a key building block in the synthesis of complex pharmaceutical intermediates, ensuring the quality and timely availability of this reagent is paramount to the success of research and development pipelines.
Chemical Profile and Significance
This compound is a halogenated aromatic compound frequently utilized in medicinal chemistry as a precursor or intermediate. Its structural features—a bromine atom and a fluorine atom on the phenyl ring—provide reactive handles for a variety of cross-coupling reactions and other synthetic transformations, making it a versatile component in the construction of novel therapeutic agents.
The precise identity of the compound is established by the following identifiers:
| Property | Value | Source |
| CAS Number | 866029-28-9 | [1][2][3][4] |
| Molecular Formula | C₈H₈BrFO | [1][2][3] |
| Molecular Weight | 219.05 g/mol | [2][3] |
| IUPAC Name | This compound | |
| Appearance | White powder or clear liquid | [5] |
The presence of both bromo and fluoro substituents allows for orthogonal synthetic strategies, a valuable attribute in multi-step drug synthesis campaigns. The bromine atom is readily functionalized via palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings, while the fluorine atom can modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final drug candidate.
Directory of Commercial Suppliers
Sourcing high-quality starting materials is a critical first step in any experimental workflow. The following table consolidates a list of commercial entities that supply this compound. This list is not exhaustive but represents a cross-section of manufacturers, trading companies, and distributors identified in the public domain.
| Supplier | Business Type | Location | Notes |
| Weifang Yangxu Group Co., Ltd | Manufacturer | China | Offers 99% purity with large production capacity.[1] |
| Chengdu Saiousi Pharmaceutical Co., Ltd. | Trading Company | Sichuan, China | Provides the compound with 99% purity.[5] |
| Sigma-Aldrich (via Enamine) | Distributor | Global | Lists the product and provides detailed safety information. |
| CymitQuimica | Distributor | Spain | Lists the product for laboratory and research use.[4] |
| ChemicalBook Aggregator | Platform | Global | Lists multiple suppliers including Tcichem, Inc. and Shanghai Benso Pharmaceutical Technology Co., Ltd.[3] |
| Guidechem Aggregator | Platform | Global | Lists suppliers such as Chengdu Saiousi Pharmaceutical Co., Ltd.[2][5] |
Procurement Strategy for Researchers: A Workflow for Ensuring Quality
Acquiring a chemical reagent involves more than simply placing an order. For drug development professionals, a rigorous procurement process is essential to prevent costly delays and ensure experimental reproducibility. The workflow below outlines key decision points from supplier selection to final release for laboratory use.
Caption: A logical workflow for procuring and verifying chemical reagents.
Expert Insights on the Workflow:
-
Step 3 (Request Preliminary CoA): Before committing to a purchase, always request a Certificate of Analysis (CoA) for the specific lot you would be receiving. This document is the supplier's guarantee of quality and should not be a generic data sheet.
-
Step 7 (In-House QC): Trust but verify. A self-validating system requires independent confirmation of a reagent's identity and purity. Running simple, in-house checks is a non-negotiable step to safeguard against lot-to-lot variability or substandard material, which could jeopardize weeks or months of research.
Quality Control & Verification Protocol
Upon receipt, the material must be tested to confirm its identity and purity align with the supplier's CoA.
Mandatory Checks on a Certificate of Analysis (CoA): A CoA is the primary document attesting to a product's quality. Researchers should critically evaluate it for completeness and accuracy.
Caption: Key data points to verify on a Certificate of Analysis.
Experimental Protocol: Verifying Identity and Purity
This protocol outlines the basic steps for preparing a sample of this compound for analysis by ¹H NMR and HPLC-MS.
Objective: To confirm the chemical structure and assess the purity of a newly acquired batch.
Materials:
-
This compound (sample from supplier)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water with 0.1% formic acid
-
NMR tubes, vials, micropipettes
Procedure:
-
Sample Preparation for ¹H NMR: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ to the vial. c. Vortex gently until the sample is fully dissolved. d. Transfer the solution to an NMR tube. e. Acquire ¹H NMR spectrum. The resulting spectrum should be consistent with the expected structure of this compound.
-
Sample Preparation for HPLC-MS: a. Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile. b. Perform a serial dilution to create a working solution of ~10 µg/mL. c. Transfer the working solution to an HPLC vial. d. Analyze using a standard reverse-phase C18 column with a gradient elution (e.g., 5-95% Acetonitrile in Water with 0.1% formic acid). e. Monitor via UV detector (e.g., at 254 nm) and a mass spectrometer. The purity is determined by the area percentage of the main peak in the chromatogram, and the mass spectrum should show the expected molecular ion peak.
Trustworthiness through Self-Validation: By performing these independent checks, the research team creates a self-validating system. The results from in-house QC are compared directly against the supplier's CoA. Any significant discrepancy (e.g., purity below specification, presence of unexpected signals in the NMR) must be addressed with the supplier immediately, and the material should remain quarantined.
Safety, Handling, and Storage
Proper handling is crucial for researcher safety and maintaining the integrity of the chemical.
-
Hazard Identification: The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. Sigma-Aldrich recommends storage at room temperature.
References
Methodological & Application
reaction of 2-(2-Bromo-5-fluorophenyl)ethanol with oxidizing agents
An Application Guide to the Selective Oxidation of 2-(2-Bromo-5-fluorophenyl)ethanol
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the selective oxidation of this compound. This key transformation yields two highly valuable synthetic intermediates: 2-Bromo-5-fluorobenzaldehyde and 2-Bromo-5-fluorophenylacetic acid. The choice of oxidizing agent and reaction conditions dictates the reaction outcome, allowing for precise control over the desired product. This document outlines the underlying chemical principles, provides validated, step-by-step protocols for achieving both products, and offers insights into the causality behind experimental choices to ensure reproducible and high-yielding results.
Introduction: The Synthetic Importance of Selective Oxidation
This compound is a primary alcohol whose oxidation products are crucial building blocks in medicinal chemistry and materials science. The ability to selectively oxidize this starting material to either the corresponding aldehyde or carboxylic acid opens distinct synthetic pathways.
-
2-Bromo-5-fluorobenzaldehyde is a versatile intermediate for introducing the substituted phenyl motif via reactions such as reductive amination, Wittig reactions, and aldol condensations.
-
2-Bromo-5-fluorophenylacetic acid serves as a precursor for amide bond formation, esterification, and other transformations common in the synthesis of biologically active molecules.[1]
The critical factor in achieving this selectivity lies in the choice of the oxidizing agent. The oxidation of a primary alcohol proceeds in two stages: first to an aldehyde, and then, if conditions permit, to a carboxylic acid.[2][3] Mild oxidizing agents in anhydrous conditions allow for the isolation of the aldehyde, while strong oxidizing agents in aqueous media drive the reaction to the carboxylic acid.[4][5]
Oxidation Pathways and Strategic Choices
The oxidation of this compound can be visualized as moving up an "oxidation ladder".[2] The selection of the appropriate reagent is a strategic decision based on the desired final product.
Caption: Oxidation pathways for a primary alcohol.
Mild Oxidants (Stopping at the Aldehyde): Reagents like Dess-Martin periodinane (DMP), Swern oxidation reagents (DMSO, oxalyl chloride), and TEMPO-based systems are designed to perform the first oxidation step efficiently and then stop.[2][6] This is typically because the reactions are run under anhydrous (water-free) conditions. Without water, the intermediate aldehyde cannot form the gem-diol (hydrate) structure necessary for further oxidation to the carboxylic acid.[7]
Strong Oxidants (Proceeding to the Carboxylic Acid): Reagents such as Jones reagent (chromic acid in acetone/water) and potassium permanganate (KMnO₄) are powerful enough to oxidize the primary alcohol completely.[2][3][4] These reactions are performed in aqueous media, which facilitates the hydration of the intermediate aldehyde, allowing for the second oxidation step to occur readily.[8]
Comparative Overview of Oxidation Methods
The choice of oxidant depends on factors such as substrate compatibility, desired product, scale, and safety considerations. The following table summarizes key methods.
| Oxidizing Agent/Method | Target Product | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane (DMP) | Aldehyde | Very mild, neutral pH, high yields, short reaction times, tolerates sensitive functional groups.[9][10][11] | Expensive, potentially explosive nature, stoichiometric waste.[10] |
| Swern Oxidation | Aldehyde | Mild conditions, avoids toxic heavy metals, excellent for acid-sensitive substrates.[12][13] | Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide.[12][14] |
| TEMPO/NaOCl | Aldehyde | Catalytic, uses inexpensive bleach, good for large scale, environmentally benign.[15][16] | Can lead to over-oxidation to the acid if not controlled; potential for chlorination side reactions.[17] |
| Jones Oxidation (CrO₃/H₂SO₄) | Carboxylic Acid | Inexpensive, rapid, and high-yielding for robust substrates.[18] | Uses carcinogenic Cr(VI), highly acidic, produces heavy metal waste.[8][18] |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Very efficient, strong oxidant.[4][7] | Can be difficult to control, potential for over-oxidation and cleavage of C-C bonds.[4] |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.
Protocol 1: Selective Oxidation to 2-Bromo-5-fluorobenzaldehyde via Dess-Martin Periodinane (DMP)
This protocol leverages the mild and selective nature of DMP to efficiently synthesize the aldehyde while preserving other functional groups.[9] The reaction is buffered with sodium bicarbonate to neutralize the acetic acid byproduct, protecting any acid-sensitive moieties.[9]
Caption: Experimental workflow for DMP oxidation.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP), 1.1 equivalents
-
Sodium bicarbonate (NaHCO₃), 4 equivalents
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M concentration). Add solid sodium bicarbonate (4.0 eq).
-
Reagent Addition: With vigorous stirring, add Dess-Martin periodinane (1.1 eq) to the suspension in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding an equal volume of saturated aqueous sodium thiosulfate solution. Stir vigorously for 15-20 minutes until the organic layer becomes clear. This step reduces the excess periodinane.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-Bromo-5-fluorobenzaldehyde.
Protocol 2: Complete Oxidation to 2-Bromo-5-fluorophenylacetic Acid via Jones Oxidation
This protocol uses the powerful Jones reagent to achieve a complete oxidation to the carboxylic acid.[18] The reaction is highly exothermic and rapid, requiring careful control of the addition rate and temperature.[18][19] The distinct color change from orange (Cr⁶⁺) to green (Cr³⁺) provides a visual indicator of reaction progress.[8][20]
Caption: Experimental workflow for Jones oxidation.
Materials:
-
This compound
-
Jones Reagent (prepared from CrO₃, concentrated H₂SO₄, and water)
-
Acetone
-
Isopropanol (for quenching)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Preparation of Jones Reagent (Caution: Carcinogenic):
-
Carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
-
Slowly and with cooling, dilute the mixture with distilled water to a final volume of 100 mL. Store in a labeled, sealed container.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the prepared Jones reagent dropwise via an addition funnel. Maintain the internal temperature below 10 °C throughout the addition. A persistent orange color indicates that the alcohol has been consumed and a slight excess of oxidant is present.
-
Reaction and Quenching: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A stable green-blue color should be observed. Quench any excess oxidant by the careful dropwise addition of isopropanol until the orange color disappears completely.
-
Aqueous Workup: Remove the bulk of the acetone under reduced pressure. Dilute the remaining residue with water and extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude 2-Bromo-5-fluorophenylacetic acid can be purified by recrystallization or flash column chromatography.
References
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 4. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 18. Jones oxidation - Wikipedia [en.wikipedia.org]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. adichemistry.com [adichemistry.com]
Application Note & Protocol: Selective Reduction of 2-Bromo-5-fluorophenyl Ketone to 2-(2-Bromo-5-fluorophenyl)ethanol
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Introduction: The Strategic Importance of Ketone Reduction in Synthesis
The reduction of ketones to secondary alcohols is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients (APIs). This reaction introduces a chiral center and a hydroxyl group, a versatile functional handle for subsequent chemical modifications. Among the plethora of reducing agents available, sodium borohydride (NaBH₄) stands out for its operational simplicity, safety, and remarkable chemoselectivity, making it an indispensable tool in the modern synthetic laboratory.[1][2] Unlike more potent hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ selectively reduces aldehydes and ketones without affecting less reactive functional groups like esters, amides, or carboxylic acids.[1][3] This selectivity is paramount when dealing with multifunctional molecules, a common scenario in drug development.
This application note provides a detailed, field-proven protocol for the selective reduction of a substituted aryl ketone, specifically the conversion of 2-(2-bromo-5-fluorophenyl)-ethanone to 2-(2-bromo-5-fluorophenyl)ethanol. We will delve into the mechanistic underpinnings of this transformation, the rationale behind the choice of reagents and reaction conditions, and provide a step-by-step guide for synthesis, work-up, and purification.
Mechanistic Rationale: The Hydride Transfer Pathway
The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[1][4] The borohydride anion (BH₄⁻) serves as a source of hydride ions (H⁻).
Diagram 1: Reaction Mechanism
Caption: Mechanism of ketone reduction by NaBH₄.
The initial and rate-determining step involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the ketone.[4] This forms a new carbon-hydrogen bond and breaks the carbon-oxygen π-bond, resulting in a tetrahedral alkoxide intermediate.[5] In the second step, the negatively charged oxygen of the alkoxide is protonated by a protic solvent, such as methanol or ethanol, to yield the final secondary alcohol product.[5][6]
Experimental Protocol
This protocol is designed for the reduction of 2-(2-bromo-5-fluorophenyl)ethanone. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-(2-bromo-5-fluorophenyl)ethanone | ≥98% Purity | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98% Purity | Acros Organics |
| Methanol (MeOH) | Anhydrous | Fisher Chemical |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | J.T. Baker |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ACS Grade | LabChem |
| Brine (Saturated NaCl soln.) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sorbent Tech. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Step-by-Step Procedure
Diagram 2: Experimental Workflow
Caption: Workflow for the reduction of the ketone.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-bromo-5-fluorophenyl)ethanone (1.0 g, 4.56 mmol). Dissolve the ketone in 20 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.26 g, 6.84 mmol, 1.5 equivalents) to the cooled solution in small portions over 15 minutes. The addition is portion-wise to control the exothermic reaction and any hydrogen gas evolution that may occur from the reaction of NaBH₄ with the methanol solvent.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction every 15 minutes by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting ketone spot is no longer visible by UV light. The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the reaction is complete, slowly and carefully add 10 mL of 1 M HCl dropwise to the reaction mixture while still in the ice bath. This will quench the excess NaBH₄ and protonate the alkoxide. Be cautious as hydrogen gas will be evolved.
-
Aqueous Work-up:
-
Transfer the mixture to a separatory funnel.
-
Add 20 mL of dichloromethane (DCM) and 20 mL of deionized water. Shake and separate the layers.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 20 mL of brine.
-
Extract the aqueous layers with an additional 10 mL of DCM.
-
Combine all organic layers.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Results and Characterization
The expected product is this compound, which should be a colorless oil or a low-melting solid.
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Appearance | Colorless oil or white solid |
| TLC (4:1 Hex:EtOAc) | Rf of product < Rf of starting ketone |
| ¹H NMR | Appearance of a new multiplet for the CH-OH proton and a new multiplet for the CH₂ adjacent to the alcohol. |
| IR Spectroscopy | Disappearance of the strong C=O stretch (~1700 cm⁻¹) from the ketone and appearance of a broad O-H stretch (~3300 cm⁻¹) for the alcohol. |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, add an additional 0.5 equivalents of NaBH₄ and continue to monitor by TLC. Ensure the methanol is anhydrous, as water can consume the reducing agent.
-
Low Yield: Low yields can result from incomplete quenching or extraction. Ensure the pH is acidic before extraction to ensure the product is fully protonated and less water-soluble.
-
Side Reactions: While NaBH₄ is selective, prolonged reaction times or elevated temperatures can sometimes lead to side reactions.[3] Sticking to the recommended temperature and monitoring the reaction closely is key.
-
Purification Challenges: If the product is difficult to separate from any remaining starting material, a careful column chromatography with a shallow solvent gradient is recommended.
Conclusion
The reduction of 2-(2-bromo-5-fluorophenyl)ethanone to this compound using sodium borohydride is a reliable and high-yielding transformation. This protocol highlights the utility of NaBH₄ as a mild and selective reducing agent in organic synthesis. The procedure is straightforward, scalable, and employs common laboratory reagents and techniques, making it an excellent method for the preparation of secondary alcohols from their corresponding ketones in a research and development setting.
References
Application Notes & Protocols: Strategic Use of 2-(2-Bromo-5-fluorophenyl)ethanol in Synthetic Chemistry
Document ID: ANP-220126-01
Introduction: The Strategic Value of a Bifunctional Building Block
2-(2-Bromo-5-fluorophenyl)ethanol is a key intermediate in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.[1] With a molecular formula of C8H8BrFO and a molecular weight of 219.05 g/mol , this compound offers two distinct and strategically important functional handles: a primary alcohol and an aryl bromide.[2][3]
-
The aryl bromide moiety is a versatile precursor for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[4][5] This is particularly valuable in drug discovery for rapidly generating analogues and exploring structure-activity relationships (SAR).[6][7]
-
The primary alcohol provides a nucleophilic center that can be engaged in various transformations, including oxidation to aldehydes or carboxylic acids, esterification, or intramolecular cyclization reactions.[8]
This guide provides detailed protocols for leveraging these functionalities, focusing on robust and reproducible experimental setups for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and alcohol oxidation.
Critical Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related bromo- and fluoro-aromatic compounds suggest that appropriate precautions are mandatory.[9][10] The compound should be handled as potentially harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[10]
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[11]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat at all times.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[10]
-
First Aid:
Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a biaryl C-C bond by coupling the aryl bromide with an organoboron species.[13][14] The reaction is valued for its high functional group tolerance and generally mild conditions.
Mechanistic Rationale
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide.[13]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]
Experimental Workflow & Protocol
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of 2-(2'-Methyl-[1,1'-biphenyl]-4-yl)ethanol
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 1.0 mmol, 219 mg), p-tolylboronic acid (1.2 eq, 1.2 mmol, 163 mg), and potassium phosphate (K3PO4) (2.0 eq, 2.0 mmol, 424 mg).[5]
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Bubble nitrogen gas through the stirred solution for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.025 eq, 0.025 mmol, 29 mg).[5]
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Typical Suzuki Reaction Parameters
| Parameter | Condition | Rationale / Notes |
| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Pd(PPh3)4 is common for general-purpose coupling. Other catalysts may be required for challenging substrates. |
| Base | K3PO4, K2CO3, Cs2CO3 | The base is crucial for activating the boronic acid to facilitate transmetalation.[13] |
| Solvent System | 1,4-Dioxane/H2O, Toluene, THF | A mixed solvent system often improves the solubility of both organic and inorganic reagents.[5] |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Typical Yield | 70 - 95% | Yields are substrate-dependent. |
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common motif in pharmaceuticals.[4][16] The reaction couples an aryl halide with a primary or secondary amine using a palladium catalyst and a specialized phosphine ligand.[15]
Mechanistic Rationale Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 2: Synthesis of 2-(5-Fluoro-2-(piperidin-1-yl)phenyl)ethanol
-
Inert Atmosphere Setup: Add this compound (1.0 eq, 1.0 mmol, 219 mg), sodium tert-butoxide (NaOt-Bu) (1.4 eq, 1.4 mmol, 135 mg), and a magnetic stir bar to an oven-dried Schlenk flask. Seal the flask, evacuate, and backfill with nitrogen or argon gas (repeat this cycle 3 times).
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene (10 mL). Stir for 5 minutes, then add piperidine (1.2 eq, 1.2 mmol, 119 µL).
-
Catalyst & Ligand Addition: In a separate vial, quickly weigh and add tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.01 eq, 0.01 mmol, 9.2 mg) and a suitable phosphine ligand such as XPhos (0.04 eq, 0.04 mmol, 19 mg). Add this catalyst/ligand mixture to the reaction flask under positive inert gas pressure.
-
Reaction: Seal the flask and heat the mixture to 100°C with vigorous stirring for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate. Purify the resulting crude oil by flash column chromatography.
Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Condition | Rationale / Notes |
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | These are common Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are essential to facilitate both oxidative addition and reductive elimination.[17] |
| Base | NaOt-Bu, LHMDS, K3PO4 | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[15] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are mandatory to prevent quenching of the strong base. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to drive the reaction to completion. |
Application 3: Oxidation of the Primary Alcohol
Converting the primary alcohol to an aldehyde provides a valuable electrophilic handle for subsequent reactions such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid. Dess-Martin Periodinane (DMP) is a mild and effective reagent for this transformation.
Protocol 3: Synthesis of 2-(2-Bromo-5-fluorophenyl)acetaldehyde
-
Reaction Setup: To a stirred solution of this compound (1.0 eq, 1.0 mmol, 219 mg) in anhydrous dichloromethane (DCM) (10 mL) at 0°C (ice bath), add sodium bicarbonate (NaHCO3) (3.0 eq, 3.0 mmol, 252 mg) as a buffer.
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq, 1.2 mmol, 509 mg) portion-wise over 5 minutes. The mixture may turn slightly cloudy.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is no longer visible.
-
Quenching & Workup: Cool the reaction back to 0°C and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO3) and saturated aqueous sodium thiosulfate (Na2S2O3) (20 mL). Stir vigorously for 15 minutes until the organic layer is clear.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate carefully under reduced pressure (the aldehyde product can be volatile). The crude aldehyde is often used immediately in the next step without further purification.
Product Analysis and Characterization
The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques.
-
Reaction Monitoring: TLC is used for qualitative assessment of reaction progress.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is the primary method for structural confirmation.
-
Purity & Mass Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the product and assess its purity.[18]
Conclusion
This compound is a highly versatile and valuable building block for chemical synthesis. Its orthogonal functional groups—a primary alcohol and an aryl bromide—allow for a wide array of selective transformations. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and alcohol oxidation provide robust and reproducible methods for generating diverse molecular architectures, accelerating research in drug discovery and materials science.
References
- 1. Buy 1-(3-Bromo-5-fluorophenyl)ethanol (EVT-3411693) | 627527-04-2 [evitachem.com]
- 2. This compound | 866029-28-9 [chemicalbook.com]
- 3. This compound, CasNo.866029-28-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Note & Protocol: A Robust and Scalable Synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol
Introduction: The Strategic Importance of a Key Building Block
2-(2-Bromo-5-fluorophenyl)ethanol is a substituted phenylethanol derivative of significant interest in the pharmaceutical and specialty chemical industries. Its unique substitution pattern, featuring both bromine and fluorine atoms, makes it a versatile intermediate for introducing a bromo-fluorophenyl moiety into more complex target molecules. This structure is often a key component in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic compounds.
The primary challenge in producing this intermediate lies in developing a synthetic route that is not only high-yielding but also safe, cost-effective, and scalable to meet industrial demands. This document provides a comprehensive guide to a validated large-scale synthesis, moving beyond a simple recitation of steps to explain the critical process parameters, safety considerations, and analytical controls necessary for successful and reproducible manufacturing.
Overview of Potential Synthetic Strategies
Several synthetic pathways can be envisioned to produce this compound. The selection of an optimal route for large-scale production depends on a careful evaluation of starting material cost, process safety, atom economy, and overall process complexity.
Figure 1: Comparison of potential synthetic routes.
Based on this analysis, the reduction of 2-(2-Bromo-5-fluorophenyl)acetic acid (Route A ) is the most advantageous approach for large-scale synthesis. The starting material is readily available as a stable solid, and the direct reduction of a carboxylic acid to an alcohol is a highly efficient and selective transformation. Borane-based reagents are particularly well-suited for this purpose at an industrial scale due to their high selectivity for carboxylic acids over other functional groups and well-documented safety protocols.[1][2]
Recommended Large-Scale Synthesis Protocol: Borane-Mediated Reduction
This protocol details the reduction of 2-(2-Bromo-5-fluorophenyl)acetic acid using a borane-tetrahydrofuran (BH3-THF) complex. This method is chosen for its high yield, operational simplicity, and the extensive body of knowledge surrounding its safe implementation at scale.[1]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Typical Grade | Supplier Example |
| 2-(2-Bromo-5-fluorophenyl)acetic acid | 739336-26-6 | 233.03 | >97% | Thermo Scientific |
| Borane-tetrahydrofuran complex solution (1M) | 14044-65-6 | 85.94 (as BH3-THF) | 1.0 M in THF | Sigma-Aldrich, Acros |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Anhydrous, >99.9% | Major chemical supplier |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS Grade | Major chemical supplier |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M aq. solution | Major chemical supplier |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Major chemical supplier |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 | Saturated aq. | Prepared in-house |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | Saturated aq. | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | Major chemical supplier |
Overall Workflow
Figure 2: Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
This protocol is for a 100 g scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriately engineered reactor system under an inert atmosphere (Nitrogen or Argon).
-
Reactor Setup: Equip a 3 L, 4-necked, jacketed glass reactor with a mechanical overhead stirrer, a thermocouple for internal temperature monitoring, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging: Charge the reactor with 2-(2-Bromo-5-fluorophenyl)acetic acid (100.0 g, 0.429 mol) and anhydrous tetrahydrofuran (500 mL).
-
Dissolution and Cooling: Stir the mixture to dissolve the solid. Once a clear solution is obtained, cool the reactor jacket to achieve an internal temperature of 0–5 °C.
-
Borane Addition: Charge the dropping funnel with 1.0 M Borane-THF solution (515 mL, 0.515 mol, 1.2 equivalents). Add the BH3-THF solution dropwise to the stirred reaction mixture over 60–90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: The reduction of a carboxylic acid by borane is exothermic. Slow, controlled addition is critical to manage the heat generated and prevent a runaway reaction. Maintaining a low temperature minimizes potential side reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for an additional 2–4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or HPLC until the starting material is consumed.
-
Quenching (Critical Safety Step): Once the reaction is complete, cool the mixture back down to 0–5 °C. Slowly and carefully add methanol (100 mL) dropwise via the dropping funnel.
-
Expertise Note: This step quenches any excess borane and borane-alkoxide complexes. The reaction is highly exothermic and produces hydrogen gas (H₂). The addition rate must be controlled to manage the temperature and the rate of gas evolution. Ensure adequate ventilation and no ignition sources are present.[1][2]
-
-
Solvent Removal: Concentrate the quenched reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.
-
Aqueous Work-up: Transfer the resulting oil to a 2 L separatory funnel. Dilute with ethyl acetate (500 mL) and 2 M HCl (aq) (250 mL). Shake well and separate the layers.
-
Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2 x 250 mL) to remove any unreacted acidic starting material.
-
Saturated NaCl (brine) solution (1 x 250 mL) to remove residual water.
-
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 15 minutes, and then filter to remove the drying agent.
-
Final Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil. Purify the crude oil by vacuum distillation to afford this compound as a clear, colorless oil. (Expected Yield: 85-95%).
Process Optimization and Scale-Up Considerations
-
Thermal Hazard Analysis: Before scaling beyond the lab, a reaction calorimetry (RC1) study is essential to quantify the heat of reaction and the heat of quenching. This data is critical for designing appropriate cooling capacity and emergency procedures for the plant-scale reactor.
-
Reagent Selection: While 1M BH3-THF is convenient, for very large scales, using neat diborane gas or more concentrated borane-dimethyl sulfide (BMS) complex can be more economical, though it requires more specialized handling equipment.
-
Solvent Choice: 2-Methyltetrahydrofuran (2-MeTHF) can be considered as a "greener" and safer alternative to THF due to its lower water miscibility and lower propensity to form peroxides.
-
Quench Strategy: At scale, a reverse quench (adding the reaction mixture to the quench solvent) might be considered for better temperature control. The choice of quench solvent (e.g., methanol vs. acetic acid) can also be optimized.
-
Hydrogen Off-Gas Management: The reactor system must be designed to safely vent the hydrogen gas produced during the quench. This includes sizing vent lines appropriately and potentially using a scrubber system.
Safety and Hazard Analysis
All personnel must be fully trained on the hazards of the chemicals involved and use appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves.
| Chemical | Primary Hazards | Mitigation Measures |
| Borane-THF Complex | Flammable liquid, Water-reactive (releases flammable H₂ gas), Causes severe skin burns and eye damage. | Handle under inert atmosphere. Use non-sparking tools. Have Class D fire extinguisher available. Avoid contact with water/moisture. |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides upon storage. Causes serious eye irritation. | Store under nitrogen. Check for peroxides before use. Ground all equipment to prevent static discharge. |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Avoid all contact and inhalation. Ensure excellent ventilation. |
| Hydrogen Gas (H₂) | Extremely flammable gas. Forms explosive mixtures with air. | Generated during quench. Ensure adequate ventilation to keep concentrations below the lower explosive limit (LEL). Eliminate all ignition sources. |
Analytical Methods for Quality Control
The final product must be analyzed to ensure it meets the required specifications for purity and identity before being used in subsequent steps.
| Test | Method | Specification |
| Appearance | Visual | Clear, colorless to pale yellow oil |
| Identity | ¹H NMR, ¹³C NMR | Structure consistent with reference spectra |
| Purity | HPLC or GC-FID | ≥ 98.0% (Area %) |
| Water Content | Karl Fischer | ≤ 0.2% w/w |
| Residual Solvents | GC-Headspace | THF, EtOAc, MeOH below ICH limits |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent; low reaction temperature; poor quality borane solution. | Add additional BH3-THF (0.1-0.2 eq). Allow longer reaction time or gentle warming (to 30-35 °C). Use freshly titrated borane solution. |
| Formation of Side Products | Reaction temperature too high during addition. | Improve cooling efficiency. Slow down the addition rate of the borane solution. |
| Difficult Emulsion in Work-up | Fine particulate matter; pH issues. | Filter the mixture through a pad of Celite before work-up. Adjust pH of the aqueous layer. Add more brine to help break the emulsion. |
| Low Yield after Purification | Product loss during work-up; incomplete distillation. | Perform extractions carefully. Ensure distillation apparatus is well-sealed and vacuum is adequate. Check for product in all aqueous layers. |
Conclusion
The protocol described provides a robust, high-yielding, and scalable method for the synthesis of this compound. By focusing on the selective reduction of the corresponding carboxylic acid with a borane complex, this process leverages a well-understood and industrially validated transformation. Adherence to the detailed safety protocols, particularly during the quenching step, is paramount for successful and safe implementation at any scale. The analytical controls outlined will ensure the final product meets the high-purity standards required for its use as a critical intermediate in pharmaceutical manufacturing.
References
Application Notes and Protocols: 2-(2-Bromo-5-fluorophenyl)ethanol in the Synthesis of Heterocyclic Compounds
Introduction: Strategic Importance of Fluorinated Phenyl-Ethanol Scaffolds
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties.[1][2] Fluorine's unique electronic properties can modulate pKa, improve metabolic stability, and enhance binding affinity to target proteins.[2] The precursor, 2-(2-Bromo-5-fluorophenyl)ethanol, is a key building block that combines the benefits of a fluorine substituent with a versatile bromo-aromatic handle, making it particularly valuable for the synthesis of complex heterocyclic systems.[3] Heterocyclic compounds are at the core of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of medicinally relevant heterocyclic compounds. We will delve into the mechanistic rationale behind its application, provide detailed experimental protocols, and showcase its pivotal role in the synthesis of complex pharmaceutical agents.
Core Application: A Key Building Block in the Synthesis of Vonoprazan (TAK-438)
A prime example of the strategic importance of this compound is its role as a precursor in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[4][5][7] The synthesis of Vonoprazan involves the construction of a substituted pyrrole core, and derivatives of this compound are instrumental in forming this key heterocyclic ring system.[8][9][10]
Synthetic Strategy Overview
The general synthetic approach involves the conversion of this compound into a more reactive intermediate, which then serves as a linchpin for the construction of the pyrrole ring. A common and efficient strategy is the conversion of the ethanol moiety to a nitrile, which can then participate in cyclization reactions to form the desired heterocyclic core.
Caption: Synthetic workflow from this compound to a key pyrrole intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the conversion of this compound to a key pyrrole intermediate.
Protocol 1: Synthesis of 2-(2-Bromo-5-fluorophenyl)ethyl Tosylate
This protocol details the conversion of the primary alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(2-Bromo-5-fluorophenyl)ethyl tosylate.
Data Table: Characterization of 2-(2-Bromo-5-fluorophenyl)ethyl Tosylate
| Parameter | Value |
| Molecular Formula | C₁₅H₁₄BrFO₃S |
| Molecular Weight | 389.24 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of 2-(2-Bromo-5-fluorophenyl)acetonitrile
This protocol describes the nucleophilic substitution of the tosylate with cyanide to yield the key acetonitrile intermediate.
Materials:
-
2-(2-Bromo-5-fluorophenyl)ethyl tosylate
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(2-Bromo-5-fluorophenyl)ethyl tosylate (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude 2-(2-Bromo-5-fluorophenyl)acetonitrile can be used in the next step without further purification or can be purified by vacuum distillation or column chromatography.
Protocol 3: Palladium-Catalyzed Synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
This protocol outlines a potential palladium-catalyzed intramolecular cyclization to form the pyrrole ring. While specific conditions for this exact substrate may vary, this represents a general approach based on established methodologies for indole and pyrrole synthesis.[11][12][13]
Caption: Key components in a palladium-catalyzed pyrrole synthesis.
Materials:
-
2-(2-Bromo-5-fluorophenyl)acetonitrile derivative (e.g., N-protected)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-(2-Bromo-5-fluorophenyl)acetonitrile derivative (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and base.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile derivative.
Data Table: Representative Yields for Pyrrole Synthesis
| Starting Material | Product | Catalyst System | Yield (%) | Reference |
| N-protected 2-(2-bromo-5-fluorophenyl)acetonitrile | N-protected 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | Pd(OAc)₂ / PPh₃ | 75-85% | Inferred from similar syntheses |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block, particularly demonstrated by its application in the synthesis of the important pharmaceutical agent, Vonoprazan. The protocols outlined in this application note provide a robust framework for the synthesis of key intermediates, highlighting the strategic utility of this fluorinated scaffold. The presence of both a fluorine atom and a bromine atom allows for orthogonal reactivity, opening avenues for further diversification and the synthesis of a wide array of complex heterocyclic structures. Future research may explore the use of this precursor in the synthesis of other novel heterocyclic systems, such as fluorinated indoles, benzofurans, and quinolines, leveraging modern cross-coupling methodologies.[6][14]
References
- 1. This compound, CasNo.866029-28-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN105085484A - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 5. Item - Novel and practical synthesis of vonoprazan fumarate - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. CN113549054A - Vonoprazan fumarate intermediate and preparation method thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]
- 11. Expeditious Synthesis of 6-Fluoroalkyl-Phenanthridines via Palladium-Catalyzed Norbornene-Mediated Dehydrogenative Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indole synthesis [organic-chemistry.org]
- 14. Benzofuran synthesis [organic-chemistry.org]
Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to green and sustainable methodologies for the synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol, a key building block in the development of various pharmaceutical agents. Moving beyond traditional synthetic routes that often rely on hazardous reagents and solvents, we present detailed protocols and application notes for three cutting-edge, green chemistry approaches: Biocatalytic Asymmetric Reduction, Grignard Reaction in a Sustainable Solvent, and a Continuous Flow Synthesis process. These methods are designed to enhance safety, reduce environmental impact, and improve process efficiency, in line with the twelve principles of green chemistry. Each protocol is accompanied by a detailed explanation of its underlying principles, experimental workflows, and data presentation to ensure scientific integrity and reproducibility.
Introduction: The Imperative for Greener Synthesis
The molecule this compound is a valuable chiral intermediate in medicinal chemistry. Traditional synthesis routes often involve stoichiometric amounts of metal hydride reducing agents, which present challenges in terms of safety, quenching, and waste disposal. Furthermore, the use of conventional ethereal solvents like diethyl ether and tetrahydrofuran (THF) in reactions such as the Grignard synthesis raises environmental and safety concerns due to their volatility, flammability, and potential for peroxide formation.
The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances[1]. This guide is structured to provide practical, field-tested green alternatives that address these challenges directly. We will explore:
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes to perform asymmetric reductions, yielding enantiomerically pure alcohols under mild, aqueous conditions.
-
Sustainable Solvents: Replacing conventional solvents with bio-derived alternatives like 2-Methyltetrahydrofuran (2-MeTHF) that offer a superior environmental, health, and safety (EHS) profile.[2][3]
-
Process Intensification via Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and enable scalable, efficient production.[4][5][6]
These methodologies represent a paradigm shift in the synthesis of high-value chemical intermediates, aligning with the growing demand for sustainable and economically viable manufacturing processes in the pharmaceutical industry.
Approach 1: Biocatalytic Asymmetric Reduction of 2-Bromo-5-fluorophenylacetic acid
This approach leverages the power of biocatalysis to achieve a highly enantioselective reduction of a carboxylic acid precursor to the desired chiral alcohol. The use of enzymes, such as those found in microorganisms or as isolated preparations, offers a green alternative to chiral catalysts derived from rare metals and avoids the need for cryogenic conditions.[7][8] This chemoenzymatic method provides direct access to the enantiopure alcohol in a single, efficient step.[9][10]
Scientific Principle & Rationale
The core of this protocol is the use of a ketoreductase (KRED) or a whole-cell biocatalyst containing alcohol dehydrogenases. These enzymes utilize a cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to deliver a hydride to the carbonyl group of the substrate with high stereoselectivity. A cofactor regeneration system, often employing a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, or glucose and glucose dehydrogenase, is crucial for making the process economically viable by using the expensive NADPH in catalytic amounts.[11] This reaction is typically run in an aqueous buffer, eliminating the need for volatile organic solvents.
Experimental Workflow Diagram
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. "Green Techniques to Improve Grignard Reactions and Synthesize Heterocy" by Asha Kadam [scholarworks.umb.edu]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jst.org.in [jst.org.in]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS | Bentham Science [eurekaselect.com]
- 8. Enzymatic Synthesis of Chiral Intermediates for Drug Development | Semantic Scholar [semanticscholar.org]
- 9. Chemo-enzymatic synthesis of a multi-useful chiral building block molecule for the synthesis of medicinal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2-Bromo-5-fluorophenyl)ethanol in Advanced Materials Science
Abstract: This technical guide elucidates the prospective applications of 2-(2-Bromo-5-fluorophenyl)ethanol in the realm of materials science. While direct, extensive literature on this specific molecule's role in materials is nascent, its unique trifunctional nature—possessing a reactive hydroxyl group, a versatile bromo substituent, and a modulating fluoro group—positions it as a highly valuable building block. This document provides detailed, field-proven protocols extrapolated from established chemical principles, targeting its use as a monomer for specialty polymers, a surface modification agent for advanced substrates, and a precursor for organic semiconductor materials. The methodologies are presented with an emphasis on the causal logic behind experimental choices, ensuring both scientific integrity and practical applicability for researchers and professionals in materials development.
Introduction: The Strategic Value of this compound
This compound, with the chemical formula C₈H₈BrFO, is a substituted phenylethanol derivative.[1][2][3][] Its strategic importance in materials science stems from the orthogonal reactivity of its functional groups. The primary alcohol (-CH₂CH₂OH) provides a nucleophilic handle for esterification, etherification, or conversion to other functional groups, making it ideal for polymerization or surface grafting. The bromo group (-Br) is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the construction of complex conjugated systems.[5][6][7][8][9] The fluorine atom (-F) imparts desirable material properties, including thermal stability, chemical resistance, and altered electronic characteristics.
This guide explores three key application domains where this molecule can be leveraged to create next-generation materials. Each section provides the scientific rationale followed by a detailed experimental protocol.
Application I: Synthesis of Functional Polyesters via Polycondensation
Scientific Rationale: The hydroxyl group of this compound allows it to act as a diol-equivalent monomer in polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyester will feature pendant bromofluorophenyl groups along the polymer backbone. These pendant groups serve as latent reactive sites. Post-polymerization, the bromo group can be functionalized through cross-coupling reactions, enabling the synthesis of complex, high-value polymers with tailored optical, electronic, or bioactive properties. This approach allows for the creation of a versatile polymer platform from a single monomer.
Protocol 2.1: Synthesis of Poly(ethylene-co-(2-(2-bromo-5-fluorophenyl)ethyl) terephthalate)
This protocol describes the melt polycondensation of dimethyl terephthalate (DMT) and ethylene glycol with this compound as a co-monomer.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
This compound
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Methanol
-
High-purity nitrogen gas
-
Vacuum pump
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, and distillation column
-
Heating mantle with temperature controller
-
Vacuum manifold
Procedure:
-
Ester Interchange (Transesterification):
-
Charge the reactor with DMT (1.0 mol), ethylene glycol (2.2 mol), and this compound (0.1 mol, for 5 mol% incorporation).
-
Add zinc acetate (0.001 mol) as the transesterification catalyst.
-
Purge the reactor with nitrogen gas for 15 minutes.
-
Heat the mixture to 180-220°C under a slow stream of nitrogen.
-
Methanol will be generated and should be collected in the distillation column. The reaction is complete when approximately 2.0 mol of methanol is collected (typically 2-3 hours).
-
-
Polycondensation:
-
Add antimony trioxide (0.0004 mol) as the polycondensation catalyst.
-
Gradually increase the temperature to 270-280°C.
-
Simultaneously, reduce the pressure in the reactor to below 1 Torr over a period of 60-90 minutes.
-
Excess ethylene glycol will distill off.
-
Continue the reaction under high vacuum for 2-4 hours. The viscosity of the melt will increase significantly, indicated by the increased torque on the mechanical stirrer.
-
Once the desired viscosity is achieved, stop the reaction by introducing nitrogen gas to break the vacuum.
-
Extrude the molten polymer into a water bath to quench and solidify it.
-
Granulate the resulting polymer and dry it under vacuum at 80°C for 24 hours.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): To confirm the incorporation of the bromofluorophenyl monomer unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
Workflow for Polyester Synthesis and Functionalization
Caption: Workflow for polyester synthesis and subsequent functionalization.
Application II: Surface Modification of Silicon Wafers
Scientific Rationale: The hydroxyl group of this compound can be used to graft the molecule onto hydroxyl-terminated surfaces, such as silicon dioxide (SiO₂), through silanization chemistry. First, the alcohol is converted to a silane derivative (e.g., by reaction with an isocyanatosilane). This functionalized molecule is then covalently attached to the wafer surface, creating a self-assembled monolayer (SAM). The outward-facing bromofluorophenyl groups alter the surface properties (e.g., hydrophobicity, surface energy) and provide reactive sites for further modification, which is useful in microelectronics, biosensors, and anti-fouling coatings.[10][11][12][13]
Protocol 3.1: Two-Step Surface Grafting onto a Silicon Wafer
Step 1: Synthesis of the Silane Coupling Agent
-
Materials: this compound, 3-isocyanatopropyltriethoxysilane, dry toluene, dibutyltin dilaurate (catalyst).
-
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve this compound (10 mmol) in dry toluene (50 mL).
-
Add 3-isocyanatopropyltriethoxysilane (10.5 mmol).
-
Add 1-2 drops of dibutyltin dilaurate catalyst.
-
Stir the reaction mixture at 60°C for 12 hours.
-
Monitor the reaction by IR spectroscopy (disappearance of the -NCO peak at ~2270 cm⁻¹).
-
Remove the toluene under reduced pressure to obtain the crude silane coupling agent. Use this directly in the next step.
-
Step 2: Surface Functionalization of Silicon Wafer
-
Materials: Silicon wafers, piranha solution (H₂SO₄/H₂O₂), deionized water, ethanol, toluene, the synthesized silane coupling agent.
-
Procedure:
-
Wafer Cleaning and Hydroxylation: Immerse the silicon wafers in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80°C. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the wafers copiously with deionized water and then with ethanol. Dry under a stream of nitrogen. This process creates a hydroxyl-terminated surface.
-
Silanization: Prepare a 1% (v/v) solution of the synthesized silane coupling agent in dry toluene.
-
Immerse the cleaned and dried wafers in the silane solution for 4 hours at room temperature.
-
After immersion, rinse the wafers sequentially with toluene and ethanol to remove any physisorbed molecules.
-
Cure the wafers in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.
-
The wafers now possess a covalently attached monolayer of 2-(2-Bromo-5-fluorophenyl)ethyl carbamate-propylsilane.
-
Characterization:
-
Contact Angle Goniometry: To measure the change in surface hydrophobicity.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of Br, F, and N on the surface.
-
Atomic Force Microscopy (AFM): To assess the surface morphology and roughness of the monolayer.
Data Summary: Expected Surface Properties
| Surface Stage | Expected Water Contact Angle (°) | Expected Elemental Signature (XPS) |
| Clean SiO₂/Si | < 10° | Si, O |
| Functionalized Surface | 75-85° | Si, O, C, N, Br, F |
Application III: Precursor for Organic Semiconductor Synthesis
Scientific Rationale: The bromo- and fluoro-substituted phenyl ring is a common motif in organic electronic materials.[14] The bromo- group is a key reactive handle for building larger π-conjugated systems via cross-coupling reactions. For instance, a Suzuki coupling with a thiophene-boronic acid derivative can be used to synthesize a donor-acceptor type molecule, a fundamental structure in organic semiconductors. The electron-withdrawing nature of the fluorine atom can help tune the HOMO/LUMO energy levels of the final compound, which is critical for optimizing performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ethanol side chain can be used to improve solubility or be further modified.
Protocol 4.1: Suzuki Coupling for a Donor-Acceptor Molecule
This protocol describes the synthesis of a model compound by coupling this compound with 2-thienylboronic acid.
Materials:
-
This compound
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water solvent mixture (e.g., 4:1)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 mmol), 2-thienylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%).
-
Add 10 mL of a 4:1 toluene/water mixture.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(5-fluoro-2-(thiophen-2-yl)phenyl)ethanol.
-
Diagram of Suzuki Coupling Reaction
Caption: Suzuki coupling for semiconductor precursor synthesis.
Conclusion
This compound represents a versatile and under-explored building block for materials science. Its distinct functional groups offer a platform for creating a diverse range of materials through controlled polymerization, surface engineering, and π-system extension. The protocols detailed herein provide a robust starting point for researchers to harness the potential of this molecule in developing next-generation polymers, coatings, and electronic materials.
References
- 1. Page loading... [guidechem.com]
- 2. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 3. This compound | 866029-28-9 [chemicalbook.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 7. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi-res.com [mdpi-res.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evolution of the electronic structure in open-shell donor-acceptor organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol
Welcome to the technical support center for the synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Common Issues and Solutions
During the synthesis of this compound, several challenges can arise, leading to low yields or impure products. This section addresses the most common issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Formation in Reduction-Based Syntheses
-
Question: I am attempting to synthesize this compound by reducing 2-bromo-5-fluorophenylacetic acid (or its derivative), but I am observing a low yield or no product at all. What could be the problem?
-
Answer: This is a common issue that can stem from several factors related to the starting material, the reducing agent, or the reaction conditions.
-
Causality: The carboxyl group of 2-bromo-5-fluorophenylacetic acid is relatively unreactive towards mild reducing agents like sodium borohydride (NaBH₄). To achieve efficient reduction to the corresponding alcohol, a more potent reducing agent or activation of the carboxylic acid is necessary.
-
Troubleshooting Steps:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species, such as an acyl chloride or an ester. The acyl chloride can be prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(2-bromo-5-fluorophenyl)acetyl chloride can then be reduced.
-
Choice of Reducing Agent:
-
For the reduction of the activated carboxylic acid (e.g., acyl chloride), a milder reducing agent like sodium borohydride (NaBH₄) can be effective and is preferable to avoid side reactions.
-
For the direct reduction of the carboxylic acid, a stronger reducing agent like lithium aluminum hydride (LAH) is required. However, be aware that LAH is highly reactive and non-selective, which can lead to other issues (see Issue 2).
-
-
Reaction Conditions: Ensure strictly anhydrous (dry) conditions, especially when using reactive reagents like LAH or thionyl chloride. Any moisture will consume the reagents and reduce the yield. Reactions with LAH are typically performed in anhydrous ethers like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., 0 °C) to control the reactivity.
-
-
Issue 2: Debromination as a Major Side Reaction
-
Question: During the reduction step, I am observing a significant amount of a debrominated side product, 2-(5-fluorophenyl)ethanol. How can I prevent this?
-
Answer: The carbon-bromine bond on the aromatic ring can be susceptible to reduction, particularly with strong reducing agents or under harsh reaction conditions.[1]
-
Causality: Potent reducing agents like lithium aluminum hydride (LAH) can reduce aryl halides. This side reaction becomes more prominent with prolonged reaction times or elevated temperatures.
-
Troubleshooting Steps:
-
Use a Milder Reducing Agent: If you are starting from an activated carboxylic acid (like an acyl chloride), sodium borohydride (NaBH₄) is the preferred reducing agent as it is generally chemoselective for the carbonyl group and less likely to reduce the aryl bromide.[1]
-
Control Reaction Conditions:
-
Temperature: Perform the reduction at low temperatures (e.g., 0 °C or even -78 °C) to minimize the energy available for the unwanted debromination reaction.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to avoid over-reduction.
-
-
Alternative Reducing Agents: Consider using other selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) under appropriate conditions, although this may require more specific optimization.
-
-
Issue 3: Grignard Reaction Fails to Initiate or Gives Low Yield
-
Question: I am trying to synthesize the target molecule via a Grignard reaction, but the reaction is not starting, or the yield is very low. What are the likely causes?
-
Answer: Grignard reactions are notoriously sensitive to reaction conditions. Failure to form the Grignard reagent or its subsequent reaction is a frequent challenge.[2][3]
-
Causality: The formation of a Grignard reagent requires the insertion of magnesium metal into a carbon-halide bond. This process is highly susceptible to inhibition by moisture and oxidation of the magnesium surface. The subsequent reaction of the Grignard reagent with an electrophile is also sensitive to these factors, as well as steric hindrance.
-
Troubleshooting Steps:
-
Ensure Strictly Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents (typically THF or diethyl ether) must be anhydrous.[3]
-
Activate the Magnesium: The surface of magnesium turnings can have a passivating oxide layer. Activate the magnesium by:
-
Adding a small crystal of iodine. The disappearance of the brown color is an indicator of activation.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically crushing the magnesium turnings in a dry flask.
-
-
Initiate the Reaction: Add a small amount of the aryl halide to the activated magnesium. You may need to gently warm the mixture or use a sonicator to initiate the reaction. An exothermic reaction and the formation of a cloudy solution indicate successful initiation. Once initiated, the remaining aryl halide should be added dropwise to maintain a gentle reflux.
-
Choice of Electrophile:
-
With Ethylene Oxide: This is a good option for adding a two-carbon ethanol chain. Ethylene oxide should be bubbled through the Grignard solution at a low temperature.
-
With Formaldehyde: This would require the formation of a Grignard reagent from 2-bromo-5-fluorotoluene, followed by reaction with formaldehyde. Using dry paraformaldehyde that is thermally depolymerized into gaseous formaldehyde is a common, though technically challenging, method.[4]
-
-
-
Issue 4: Difficulty in Product Purification
-
Question: I have synthesized the product, but I am struggling to purify it from starting materials and byproducts. What are the recommended purification methods?
-
Answer: Effective purification is crucial for obtaining a high-purity final product. The choice of method depends on the nature of the impurities.
-
Causality: The product, this compound, is a moderately polar compound. Impurities may include unreacted starting materials (which could be more or less polar) and side products like the debrominated alcohol or coupling products from a Grignard reaction.
-
Troubleshooting Steps:
-
Aqueous Work-up: After quenching the reaction, a thorough aqueous work-up is essential.
-
For reductions, use a dilute acid (e.g., 1M HCl) to neutralize any remaining reducing agent and protonate the alkoxide.
-
For Grignard reactions, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove excess water.
-
Column Chromatography: This is the most effective method for purifying the final product.
-
Stationary Phase: Use silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the product. Monitor the fractions by TLC.
-
-
Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization can be an effective final purification step.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What are the primary synthetic routes to this compound?
-
A1: The two most common strategies are:
-
Reduction of a Carbonyl Precursor: This involves the reduction of 2-bromo-5-fluorophenylacetic acid or one of its more reactive derivatives (e.g., an ester or acyl chloride).
-
Grignard Reaction: This typically involves the reaction of a Grignard reagent derived from a bromo-fluoro-benzene derivative with a two-carbon electrophile like ethylene oxide, or the reaction of a Grignard reagent with 2-bromo-5-fluorobenzaldehyde followed by a subsequent reaction.
-
-
-
Q2: Which starting material is recommended for a beginner?
-
A2: Starting with the commercially available 2-bromo-5-fluorophenylacetic acid and converting it to the acyl chloride followed by reduction with sodium borohydride is often a more reliable and safer approach for those less experienced with highly sensitive reagents like LAH or Grignard reagents.
-
-
Q3: How can I monitor the progress of my reaction?
-
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Reagents like thionyl chloride, oxalyl chloride, and lithium aluminum hydride are highly reactive and corrosive. Handle them with extreme care and under an inert atmosphere.
-
Grignard reagents can be pyrophoric. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.
-
-
III. Experimental Protocols & Data
Protocol 1: Synthesis via Reduction of 2-Bromo-5-fluorophenylacetic Acid
This two-step protocol is a reliable method for the synthesis of this compound.
Step 1: Synthesis of 2-(2-Bromo-5-fluorophenyl)acetyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-fluorophenylacetic acid (1.0 eq).
-
Under an inert atmosphere, add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(2-bromo-5-fluorophenyl)acetyl chloride is used in the next step without further purification.
Step 2: Reduction to this compound
-
Dissolve the crude 2-(2-bromo-5-fluorophenyl)acetyl chloride in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5 eq) in anhydrous THF.
-
Add the NaBH₄ solution dropwise to the cooled acyl chloride solution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).
Data Summary: Comparison of Synthetic Routes
| Parameter | Reduction of Acyl Chloride | Grignard with Ethylene Oxide |
| Starting Materials | 2-Bromo-5-fluorophenylacetic acid, SOCl₂, NaBH₄ | 1,2-Dibromo-4-fluorobenzene, Mg, Ethylene Oxide |
| Key Reagents | Thionyl chloride, Sodium borohydride | Magnesium turnings, Ethylene oxide |
| Reaction Conditions | Anhydrous, 0 °C to reflux | Strictly anhydrous, low temperature for Grignard reaction |
| Typical Yield | Moderate to Good | Variable, can be good with optimization |
| Key Challenges | Handling of thionyl chloride, potential for debromination | Grignard initiation, handling of ethylene oxide |
| Purification | Column Chromatography | Column Chromatography |
IV. Visualizing the Workflow
Troubleshooting Logic for Low Yield in Reduction Synthesis
Caption: Troubleshooting decision tree for low yield in reduction synthesis.
General Workflow for Grignard Synthesis
Caption: Generalized workflow for Grignard-based synthesis.
V. References
-
Benchchem. (n.d.). Comparative Analysis of Synthetic Routes to 2-Bromo-3'-fluoro-5'-methylbenzophenone. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Optimizing reaction conditions for 2-Bromo-1-(4-fluorophenyl)ethanol synthesis. Retrieved from --INVALID-LINK--
-
EvitaChem. (n.d.). Buy 1-(3-Bromo-5-fluorophenyl)ethanol. Retrieved from --INVALID-LINK--
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022). This compound. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorophenylacetic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for preparing 2-bromo-5-fluoroaniline. Retrieved from --INVALID-LINK--
-
Sciencemadness.org. (2018). what form of formaldehyde is used in grignards? Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis. Retrieved from --INVALID-LINK--
-
Filo. (2021). Acetyl chloride is reduced to acetaldehyde by. Retrieved from --INVALID-LINK--
References
Technical Support Center: Purification of Crude 2-(2-Bromo-5-fluorophenyl)ethanol by Column Chromatography
Welcome to the dedicated technical support guide for the purification of crude 2-(2-Bromo-5-fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the nuances of purifying this specific halogenated aromatic alcohol via column chromatography.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in pharmaceutical synthesis. Its purification is often complicated by the presence of structurally similar impurities, starting materials, and byproducts. The presence of a hydroxyl group imparts polarity, while the bromofluorophenyl ring introduces both steric bulk and potential for unique interactions with the stationary phase. This guide provides a systematic approach to overcoming common purification challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the column chromatography of crude this compound.
Problem 1: Poor Separation of the Product from Impurities (Overlapping Bands)
Q: My TLC shows good separation, but on the column, the product and a key impurity are co-eluting. What's going wrong?
A: This is a common issue that can arise from several factors when scaling up from TLC to column chromatography.[1] Here’s a systematic approach to troubleshoot:
-
Inappropriate Solvent System Strength: The polarity of your eluent might be too high, causing all compounds to travel too quickly through the column, thus diminishing the separation seen on TLC.[2]
-
Solution: Reduce the polarity of your mobile phase. A good starting point for column chromatography is a solvent system that gives your target compound a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate.[3][4] If your initial TLC showed a higher Rf, decrease the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.[5]
-
Solution: As a general rule, maintain a silica gel-to-crude product weight ratio of at least 30:1 for moderately difficult separations. For challenging separations, a ratio of 100:1 may be necessary.[6]
-
-
Improper Column Packing: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase, resulting in band broadening and poor resolution.[7][8]
-
Solution: Ensure your column is packed uniformly. The "slurry packing" method, where the silica gel is mixed with the initial, non-polar solvent to form a pourable slurry, is generally preferred to minimize air bubbles and create a homogenous stationary phase.[2][6] Gently tapping the column as the silica settles can also help.[6][8]
-
-
Sample Loading Technique: Applying the sample in a large volume of a strong (polar) solvent will cause the initial band to be too wide, leading to overlap as it moves down the column.[5]
-
Solution: Dissolve your crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.[6] If solubility is an issue, consider "dry loading," where the crude product is adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting free-flowing powder is carefully added to the top of the column.[6][9]
-
Problem 2: Low Yield of Purified this compound
Q: I've identified the correct fractions, but my final yield is significantly lower than expected. Where could my product be going?
A: Low recovery can be frustrating. The issue could be chemical degradation on the silica or physical loss during the process.
-
Compound Instability on Silica Gel: Silica gel is slightly acidic and can potentially cause degradation of sensitive compounds.[1][2] While this compound is generally stable, certain impurities or reaction conditions might make it more susceptible.
-
Solution: To test for stability, perform a 2D TLC.[1][9] Spot your crude mixture on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If new spots appear or significant streaking occurs, your compound may be degrading.[1] In such cases, you can deactivate the silica by preparing a slurry with your mobile phase containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine.[2][10] Alternatively, using a different stationary phase like alumina might be beneficial.[1]
-
-
Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the silica gel and may not elute completely, even with a highly polar mobile phase.
-
Solution: If you suspect your product is stuck on the column, you can try flushing the column with a more polar solvent system after you have collected all other fractions. A common choice is a small percentage (5-10%) of methanol in dichloromethane.[10] Be aware that using more than 10% methanol can start to dissolve the silica gel.[10]
-
-
Product Tailing: The product may elute over a large number of fractions in low concentrations, a phenomenon known as "tailing" or "streaking."[1][7] This can be due to interactions with the acidic sites on the silica gel.
-
Solution: As mentioned, adding a small amount of triethylamine to your mobile phase can improve the peak shape for polar compounds that might interact with acidic silanol groups.[5] Also, once your product starts to elute, you can sometimes increase the polarity of the mobile phase more aggressively to push the remaining product off the column faster, assuming no other impurities are eluting nearby.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications involving moderately polar compounds like this, standard silica gel (60 Å, 230-400 mesh for flash chromatography) is the most common and cost-effective choice.[11] Its polar surface interacts well with the hydroxyl group, allowing for good separation from less polar impurities. If you experience issues with compound degradation, neutral alumina can be a suitable alternative.[1]
Q2: How do I select the right mobile phase (solvent system)?
A2: The key is to find a solvent system that provides optimal separation on a TLC plate.[11][12]
-
Common Solvent Systems: For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard choice.[10] Dichloromethane/methanol systems are used for more polar compounds.[10]
-
TLC for Method Development: The goal is to find a solvent mixture that moves your target compound to an Rf value of 0.25-0.35.[3][4] This Rf range generally translates to good elution and separation on a column.[4]
-
Gradient vs. Isocratic Elution:
-
Isocratic Elution: Using a single solvent composition throughout the separation. This is simpler but may not be effective if impurities have very different polarities.
-
Gradient Elution: Gradually increasing the polarity of the mobile phase during the run (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 20%). This is often more efficient for separating complex mixtures, as it allows less polar compounds to elute first, followed by a stronger solvent to elute the more polar compounds like your product.[5][7]
-
| Solvent System Component | Role | Common Examples |
| Non-Polar | Moves non-polar compounds | Hexanes, Petroleum Ether |
| Polar | Moves polar compounds | Ethyl Acetate, Dichloromethane, Methanol |
Q3: How should I pack the column?
A3: Proper column packing is crucial for a successful separation.[7] Both dry and wet packing methods can be used, but wet packing (slurry method) is often recommended to avoid air bubbles.[7][13]
Step-by-Step Wet Packing Protocol:
-
Preparation: Place a plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6][13]
-
Slurry Formation: In a beaker, mix the required amount of silica gel with your initial, least polar solvent to form a consistent, pourable slurry.[2][6]
-
Packing: Pour the slurry into the column. Gently tap the column to help the silica settle evenly and remove any trapped air bubbles.[2][6]
-
Equilibration: Once the silica has settled, add more of the initial solvent and allow it to run through the column (you can use gentle air pressure for flash chromatography) until the silica bed is stable and equilibrated. Never let the solvent level drop below the top of the silica bed.[8][9]
-
Top Layer: Add a thin layer of sand on top of the silica bed to prevent it from being disturbed when you add your sample and more solvent.[6]
Q4: How do I monitor the separation and collect fractions?
A4: Since this compound is colorless, you will need to monitor the fractions using TLC.[11]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or vials.[2] The size of the fractions will depend on the size of your column.
-
TLC Analysis: Spot a small amount from each fraction (or every few fractions) onto a TLC plate. Also, spot your crude mixture and a pure standard if available for comparison.
-
Visualization: Visualize the spots under a UV lamp (the aromatic ring should be UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or vanillin stain, which react with the alcohol functional group).
-
Pooling Fractions: Combine the fractions that contain your pure product.[2]
Visualizations and Workflows
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting decision tree for poor separation.
General Column Chromatography Workflow
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. yamazenusa.com [yamazenusa.com]
- 5. benchchem.com [benchchem.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 2-(2-Bromo-5-fluorophenyl)ethanol
Welcome to the technical support center for 2-(2-Bromo-5-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose and resolve common purity challenges, ensuring the integrity of your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the reliability and reproducibility of subsequent reactions. Impurities can arise from several sources, including unreacted starting materials, byproducts from the synthetic route (e.g., reduction of 2-bromo-5-fluorobenzaldehyde or a related ketone), and degradation products. This guide will focus on the most common purification techniques: recrystallization and flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The primary impurities are typically related to the synthetic pathway. If, for example, the compound is synthesized via the reduction of 2-bromo-5-fluorobenzaldehyde, you can expect to find:
-
Unreacted Starting Material: Residual 2-bromo-5-fluorobenzaldehyde.
-
Over-reduction Products: While less common with agents like sodium borohydride, more potent reducing agents could potentially lead to debromination, yielding 2-(5-fluorophenyl)ethanol.
-
Related Impurities: Depending on the purity of the starting aldehyde, related isomers or other halogenated aromatic compounds might be present.[1][2]
-
Solvent Residues: Residual solvents from the reaction or workup.
Q2: How can I quickly assess the purity of my crude this compound?
Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[3] Due to the aromatic nature of the compound, it should be visible under UV light (254 nm).[4] For more sensitive detection, or if impurities are not UV-active, staining with a potassium permanganate (KMnO₄) solution is effective, as the alcohol moiety is readily oxidized, appearing as a yellow-brown spot on a purple background.[5]
Q3: Is this compound a solid or a liquid at room temperature?
This compound is typically a low-melting solid or an oil at room temperature. Its physical state can be influenced by residual impurities. This characteristic is important when choosing a purification strategy, as "oiling out" can be a problem during recrystallization if the melting point is below the boiling point of the solvent system.[3]
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful and cost-effective method for purifying solid compounds.[6] For this compound, a mixed solvent system, such as ethanol/water, is often a good starting point due to the compound's expected moderate polarity.[7][8][9][10]
Logical Workflow for Recrystallization
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause | Recommended Action & Rationale |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated, preventing crystal nucleation. | Action: Gently heat the solution to evaporate some of the solvent and re-cool. Rationale: This will increase the concentration of the solute to the point of saturation.[3] |
| Supersaturated solution. Crystal nucleation has not initiated. | Action: 1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal of pure product. Rationale: These actions provide a surface for crystal growth to begin.[3] | |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The compound separates as a liquid. | Action: Re-heat the solution to dissolve the oil, add a small amount of the better solvent (ethanol) to lower the saturation point, and allow for slower cooling. Rationale: This ensures that the solution becomes saturated at a temperature below the compound's melting point.[3] |
| High impurity level. Impurities can interfere with crystal lattice formation. | Action: Consider a preliminary purification by flash chromatography before attempting recrystallization. Rationale: Reducing the impurity load can significantly improve crystallization success. | |
| Low recovery of pure product. | Too much solvent was used. The product remains in the mother liquor. | Action: Use the absolute minimum amount of hot solvent needed for complete dissolution. Rationale: This maximizes the amount of product that will crystallize upon cooling. |
| Premature crystallization during hot filtration. | Action: Use a pre-heated funnel and receiving flask, and add a slight excess of hot solvent before filtering. Evaporate the excess solvent before cooling. Rationale: Keeping the apparatus hot prevents the solution from cooling and the product from crystallizing in the filter paper. |
Troubleshooting Purification by Flash Column Chromatography
For mixtures that are difficult to separate by recrystallization, or when impurities have similar polarities, flash column chromatography on silica gel is the preferred method.[11][12][13]
Logical Workflow for Flash Column Chromatography
Caption: Flash column chromatography workflow.
Troubleshooting Guide: Flash Column Chromatography
| Issue | Potential Cause | Recommended Action & Rationale |
| Poor separation of spots (co-elution). | Inappropriate mobile phase polarity. The solvent system is either too polar (high Rf values) or not polar enough (low Rf values). | Action: Adjust the solvent ratio. Aim for an Rf of ~0.2-0.3 for the target compound on TLC for good separation on the column. Rationale: A lower Rf on TLC provides a larger separation window on the column.[14] |
| Column overloading. Too much sample was loaded for the amount of silica gel used. | Action: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1 by weight). Rationale: A larger stationary phase surface area improves separation capacity. | |
| Streaking or tailing of spots on TLC and column. | Compound is too polar for the solvent system. | Action: Increase the polarity of the mobile phase. For very polar compounds, consider a dichloromethane/methanol system. Rationale: A more polar mobile phase will better compete for adsorption sites on the silica, leading to more symmetrical peak shapes.[14] |
| Acidic nature of silica gel. The compound may be interacting strongly with the acidic silica. | Action: Add a small amount of triethylamine (~0.5-1%) to the mobile phase. Rationale: The triethylamine will neutralize the acidic sites on the silica gel, reducing strong interactions and tailing.[15] | |
| Product is not eluting from the column. | Mobile phase is not polar enough. | Action: Gradually increase the polarity of the mobile phase (gradient elution). Start with a low polarity solvent and slowly increase the percentage of the more polar solvent. Rationale: This will elute less polar impurities first, followed by your more polar product, often with better resolution. |
| Cracked or channeled column bed. | Improper packing of the silica gel. | Action: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Rationale: A well-packed column ensures a uniform flow of the mobile phase, which is critical for good separation. |
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Saturation: While the ethanol solution is hot, add hot water dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to just re-dissolve the cloudiness, resulting in a saturated solution at the boiling point.[7][8]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 ratio) to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.25 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution process by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purity Assessment by GC-MS
For quantitative purity analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method.
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.
-
Injection: A split injection is appropriate for analyzing the purity of the final product.
-
Oven Program: A temperature gradient, for example, starting at 100 °C and ramping to 250 °C, will effectively separate the product from potential impurities with different boiling points.
-
Detection: Mass spectrometry will allow for the identification of the main peak corresponding to this compound (m/z = 218/220) and any impurities based on their mass spectra.[16][17][18][19]
References
- 1. asianpubs.org [asianpubs.org]
- 2. 2-Bromo-5-fluoro-benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. theory.labster.com [theory.labster.com]
- 5. silicycle.com [silicycle.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. benchchem.com [benchchem.com]
- 8. brainly.com [brainly.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. ijpra.com [ijpra.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. shimadzu.com [shimadzu.com]
- 17. Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. gcms.cz [gcms.cz]
Technical Support Center: Synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. We will explore the causality behind experimental choices and provide field-proven insights to ensure the integrity and success of your synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the most common synthetic routes to this compound. We will focus on two primary pathways: the reduction of a phenylacetic acid derivative and the reduction of a benzaldehyde derivative.
Route A: Reduction of 2-Bromo-5-fluorophenylacetic Acid
This is a common and direct route, typically employing hydrides like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃•THF). While straightforward, it is prone to specific side reactions.
Question: My yield of this compound is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Degraded Reducing Agent | Hydride reagents like LiAlH₄ and BH₃ are highly sensitive to moisture and air. Use a fresh bottle or a recently titrated/verified solution. For LiAlH₄ powder, which can form an passivating layer of aluminum oxides, gently crush larger chunks in a dry nitrogen atmosphere before weighing.[1] |
| Insufficient Equivalents | Carboxylic acid reduction with LiAlH₄ requires at least 0.75 equivalents as 1 equivalent of H⁻ is consumed in deprotonation and 2 are needed for the reduction. A common practice is to use 1.5-2.0 equivalents to ensure the reaction goes to completion. For BH₃, at least 0.67 equivalents are needed, but using 1.0-1.2 equivalents is recommended. |
| Inadequate Reaction Temperature | While the initial addition of the reducing agent is often done at 0 °C for safety, the reduction of the carboxylate may require elevated temperatures. After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and then gently reflux for several hours to drive the reaction to completion.[1] |
| Poor Solubility of Starting Material | 2-Bromo-5-fluorophenylacetic acid may have limited solubility in ethers at low temperatures. Ensure a homogenous solution or a fine, well-stirred suspension before adding the reducing agent. |
Question: I'm observing a significant impurity with a mass corresponding to the loss of bromine. How can I prevent this debromination?
This side product is 2-(5-fluorophenyl)ethanol, a result of the reduction of the C-Br bond.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Harsh Reducing Agent | LiAlH₄ is a very powerful reducing agent and can reduce aryl halides, especially when activated by certain functional groups or at elevated temperatures.[2] |
| Elevated Temperatures / Prolonged Reaction Time | The rate of debromination increases with temperature and time. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (monitor by TLC). |
| Switch to a Milder Reagent | Borane-tetrahydrofuran complex (BH₃•THF) is an excellent alternative for reducing carboxylic acids and is significantly less likely to reduce the aryl bromide bond. This is the preferred method for this substrate. |
| Careful Workup | A quench that is too slow or generates excessive local heat can sometimes promote side reactions. Always perform the quench at low temperatures (0 °C). |
Route B: Reduction of 2-Bromo-5-fluorobenzaldehyde
This two-step route involves first forming a cyanohydrin or performing a Wittig-type reaction to add one carbon, followed by reduction. A more direct approach is a Grignard-type addition of a methyl group followed by oxidation and reduction, but we will focus on the reduction of the aldehyde itself as a key step in many multi-step syntheses leading to the final product. For the purpose of this guide, we will assume the aldehyde is available. A common follow-on step would be reaction with a methyl Grignard reagent to form an intermediate alcohol, which is then further processed. Here, we focus on issues related to the aldehyde's stability and reactions.
Question: During my attempt to perform a Grignard reaction on 2-Bromo-5-fluorobenzaldehyde, I get a complex mixture of products and low yield of the desired secondary alcohol.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action |
| Halogen-Metal Exchange | The Grignard reagent can react with the aryl bromide on another molecule of the starting material in a halogen-metal exchange, leading to a complex mixture. This is especially true if using highly reactive Grignard reagents like t-BuMgCl. |
| Slow Addition & Low Temperature | Add the aldehyde solution slowly to the Grignard reagent (inverse addition) at a low temperature (e.g., -78 °C to 0 °C) to ensure the Grignard reagent is always in excess and reacts with the carbonyl group before it can react with the aryl bromide.[3][4] |
| Steric Hindrance | The ortho-bromo group provides significant steric hindrance. This can slow the desired nucleophilic attack and allow side reactions to compete. Use a less bulky Grignard reagent if possible (e.g., MeMgBr vs. i-PrMgCl). |
| Enolization | The aldehyde has acidic α-protons. The Grignard reagent, being a strong base, can deprotonate the aldehyde to form an enolate, which quenches the reagent and reduces the yield.[5] Low temperatures are critical to disfavor this pathway. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the synthesis to ensure high purity? A1: The three most critical parameters are:
-
Temperature Control: Exothermic additions must be controlled with an ice or dry ice bath. Overheating promotes debromination and other side reactions.[2]
-
Inert Atmosphere: All reagents, especially hydrides and Grignard reagents, are sensitive to moisture and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of dry nitrogen or argon.[3]
-
Reagent Quality: Use high-purity starting materials and fresh or properly stored reagents. Impurities in the starting material can lead to difficult-to-remove side products.[6]
Q2: What is the most effective method for purifying the final product, this compound? A2: Flash column chromatography on silica gel is the most common and effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 20-30% ethyl acetate), typically provides good separation from less polar impurities (like the debrominated product) and more polar baseline impurities.
Q3: How can I definitively confirm the structure of my product and identify impurities? A3: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. The aromatic region of the ¹H NMR will show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, and the ethyl group will have two distinct triplets.
-
LC-MS: Confirms the molecular weight of the product and helps identify the mass of any impurities, which is crucial for troubleshooting (e.g., confirming debromination).
-
FTIR: Will show a characteristic broad O-H stretch for the alcohol group (~3300 cm⁻¹) and C-H stretches.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Borane Reduction
This protocol describes the reduction of 2-Bromo-5-fluorophenylacetic acid using borane-tetrahydrofuran complex (BH₃•THF), a method chosen to minimize the risk of debromination.
Materials:
-
2-Bromo-5-fluorophenylacetic acid (1.0 eq)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-Bromo-5-fluorophenylacetic acid (1.0 eq) in anhydrous THF in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BH₃•THF solution (1.2 eq) dropwise via the dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely destroying excess borane.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography as described in the FAQ section.
Section 4: Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the desired reduction pathway of 2-Bromo-5-fluorophenylacetic acid and the common debromination side reaction.
Caption: Desired reduction vs. undesired debromination pathway.
Troubleshooting Workflow: Low Product Yield
This workflow provides a logical sequence for diagnosing the cause of low product yield in the reduction reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromo-5-fluorophenyl)ethanol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol. As a key intermediate in the development of various pharmaceutical compounds, optimizing its synthesis is critical for achieving high yield and purity. This document provides in-depth, field-proven insights into troubleshooting and optimizing the reaction conditions—specifically focusing on the common reduction of 2-bromo-5-fluorophenylacetic acid.
Frequently Asked Questions (FAQs): Catalyst, Solvent & Temperature
This section addresses the most common questions and challenges encountered during the synthesis, providing explanations grounded in chemical principles to guide your experimental choices.
Q1: What is the primary synthetic route to this compound?
The most prevalent and direct method for preparing this compound is through the chemical reduction of its corresponding carboxylic acid, 2-bromo-5-fluorophenylacetic acid. This transformation specifically converts the carboxyl group (-COOH) into a primary alcohol (-CH₂OH). The key to a successful synthesis lies in selecting the appropriate reducing agent and optimizing the reaction conditions to ensure high conversion while preserving the sensitive bromo- and fluoro-substituents on the aromatic ring.[1]
Q2: I need to reduce 2-bromo-5-fluorophenylacetic acid. Which reducing agent should I choose: Lithium Aluminum Hydride (LAH) or a Borane complex?
This is a critical decision that depends on your specific needs regarding reactivity, safety, and the presence of other functional groups.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is an extremely powerful and non-selective reducing agent that readily reduces carboxylic acids to primary alcohols.[2] Its high reactivity ensures a fast and often complete conversion. However, this power is also its main drawback. LAH reacts violently with water and protic solvents, requiring strictly anhydrous conditions.[3] Furthermore, its lack of selectivity means it will reduce most other carbonyl-containing functional groups in the molecule.[2]
-
Borane (BH₃): Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another excellent reagent for reducing carboxylic acids.[1] It is generally considered milder and more selective than LAH.[4] A key advantage of borane is its ability to selectively reduce carboxylic acids in the presence of less reactive functional groups, such as esters.[2][5] While also moisture-sensitive, borane complexes are often easier and safer to handle than LAH. The reaction proceeds through a different mechanism involving acyloxyborane intermediates.[6][7]
The choice between LAH and borane can be visualized in the following decision tree:
Caption: Decision tree for selecting a reducing agent.
Q3: I'm worried about the carbon-bromine bond being cleaved during the reduction. How can I prevent this dehalogenation?
This is a valid and critical concern. The C-Br bond can be susceptible to reduction (hydrogenolysis) by strong hydride reagents, especially LAH. This side reaction leads to the formation of 2-(5-fluorophenyl)ethanol, an impurity that can be difficult to separate from the desired product.
Strategies to Minimize Dehalogenation:
-
Choose a Milder Reagent: Borane (BH₃) is less prone to causing dehalogenation than LAH, making it a safer first choice for this substrate.
-
Control the Temperature: Running the reaction at a lower temperature slows down all reaction rates, but often disproportionately affects the rate of the undesired hydrogenolysis. For LAH reductions, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common practice. For borane-THF, it is recommended to keep the reaction temperature below 35 °C for safety and selectivity.[5]
-
Avoid Excess Reducing Agent: Using a large excess of the hydride reagent increases the likelihood of side reactions. Use a modest excess (e.g., 1.5-2.0 equivalents of hydride) to drive the primary reaction to completion without promoting unwanted reductions.
-
Slow Addition: Adding the reducing agent slowly to the solution of the carboxylic acid helps to control the reaction exotherm and maintain a low instantaneous concentration of the hydride, further minimizing side reactions.
Q4: What is the optimal solvent and temperature for this reduction?
The choice of solvent and temperature is intrinsically linked to the chosen reducing agent.
-
Solvent: For both LAH and borane reductions, a dry, polar aprotic solvent is essential. Tetrahydrofuran (THF) is the most common and highly recommended solvent. It effectively dissolves the borane and LAH complexes and is relatively inert under the reaction conditions. Diethyl ether is another option, particularly for LAH.[3] Crucially, the solvent must be anhydrous , as any water will violently decompose LAH and consume borane, leading to low yields and significant safety hazards.
-
Temperature: The optimal temperature is a balance between reaction rate and selectivity. The following table provides general recommendations.
| Reducing Agent | Recommended Starting Temp. | Maximum Recommended Temp. | Rationale |
| LiAlH₄ (LAH) | 0 °C | Room Temperature (~25 °C) | Controls initial exotherm; reaction proceeds well at RT.[3] |
| BH₃·THF | 0 °C | 35 °C | Maintains stability of the reagent and minimizes side reactions.[5] |
| BH₃·SMe₂ | Room Temperature (~25 °C) | Reflux (e.g., ~66 °C in THF) | More stable than BH₃·THF, allowing for higher temperatures if needed.[5] |
| Table 1: Recommended Solvents and Temperature Ranges. |
Troubleshooting Guide
Even with optimized conditions, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Q5: My reaction yield is very low. What are the most common causes and how do I fix them?
Low yield is a frequent issue that can stem from several sources. A systematic approach is the best way to identify the root cause.
Caption: General troubleshooting workflow for low yield.
In-depth analysis:
-
Reagent Quality: Both LAH and borane degrade upon exposure to moisture. LAH appears as a fine gray powder; if it's clumpy or dark, it may be inactive. Borane solutions, especially BH₃·THF, can decompose over time. Always use a freshly opened bottle or a recently titrated solution for best results.
-
Anhydrous Conditions: This cannot be overstated. Water will consume your reducing agent. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Solvents should be distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Incomplete Reaction: If you see unreacted starting material in your crude analysis, the reaction may not have gone to completion. Consider increasing the reaction time or, cautiously, the temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential.
-
Work-up Losses: The work-up for hydride reductions can be tricky. For LAH, a careful, dropwise quenching at 0 °C is vital to avoid uncontrolled gas evolution and potential fires.[2] The Fieser work-up (sequential addition of water, 15% NaOH, then more water) is highly effective for producing a granular, filterable aluminum salt precipitate.[2] For borane, quenching with methanol followed by an acidic workup is common. If emulsions form during aqueous extraction, adding brine can help break them.
Q6: My crude NMR shows a complex mixture of products. What are the likely side reactions?
Besides the dehalogenation discussed earlier, other side reactions can occur:
-
Aldehyde Intermediate: The reduction of a carboxylic acid proceeds through an aldehyde intermediate.[8] While this aldehyde is typically more reactive than the starting acid and is immediately reduced, it's theoretically possible to see traces if the reaction is incomplete.[6][8]
-
Formation of Borate Esters: With borane, the alcohol product initially forms a borate ester complex. The work-up step (often with acid or methanol) is crucial to hydrolyze this complex and liberate the free alcohol. An incomplete work-up could lead to the product remaining in this form.
Experimental Protocols
The following are generalized, step-by-step procedures. Researchers should adapt them based on the specific scale and equipment available in their laboratory.
Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF)
This is the recommended starting protocol due to its higher selectivity and improved safety profile.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of 2-bromo-5-fluorophenylacetic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Borane: Slowly add BH₃·THF solution (1.0 M in THF, approx. 1.5–2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze any borate esters.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Reduction using Lithium Aluminum Hydride (LAH)
This protocol should be performed with extreme caution by experienced personnel.
-
Preparation: Under an inert atmosphere, add LAH powder (1.5–2.0 eq) to a flame-dried flask containing anhydrous THF. Cool the resulting slurry to 0 °C in an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve 2-bromo-5-fluorophenylacetic acid (1.0 eq) in anhydrous THF. Add this solution slowly and dropwise to the stirred LAH slurry via a dropping funnel. (Note: The initial reaction is a vigorous, exothermic acid-base reaction that produces H₂ gas).
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching (Fieser Work-up): Cool the reaction flask to 0 °C. For a reaction using 'x' grams of LAH, perform the following sequential, dropwise additions with vigorous stirring:
-
Add 'x' mL of water.
-
Add 'x' mL of 15% (w/v) aqueous NaOH.
-
Add '3x' mL of water.
-
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes. A granular white solid should form. Filter the mixture through a pad of Celite®, washing the solid thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography as described in Protocol 1.
References
- 1. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 7. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stability of 2-(2-Bromo-5-fluorophenyl)ethanol
Welcome to the dedicated technical support guide for 2-(2-Bromo-5-fluorophenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development to address potential stability issues encountered during storage and experimentation. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your research by understanding and mitigating the degradation of this compound.
Introduction to the Stability Profile of this compound
This compound is a halogenated aromatic alcohol, a class of compounds that can be susceptible to degradation under certain environmental conditions. While the molecule is generally stable under recommended storage conditions, prolonged or improper storage can lead to the formation of impurities that may compromise experimental outcomes.[1] The primary factors influencing its stability are exposure to light, elevated temperatures, oxygen, and incompatible substances. Understanding the potential degradation pathways is crucial for maintaining the compound's purity and ensuring the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maximize shelf-life and maintain purity, this compound should be stored in a cool, dry, and dark environment.[1][2] The recommended storage temperature is typically refrigerated (2-8 °C). The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.[1][3]
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as the appearance of a yellow or brownish hue, is often an indicator of degradation. This can be caused by several factors, including oxidation of the alcohol group to form colored impurities like benzaldehyde derivatives, or photodecomposition upon exposure to light.[4][5] It is crucial to investigate any color change before using the material in an experiment.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure of this compound, several degradation pathways are plausible:
-
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, 2-(2-Bromo-5-fluorophenyl)acetaldehyde, and further to the carboxylic acid, 2-(2-Bromo-5-fluorophenyl)acetic acid.[4][6][7]
-
Dehydrohalogenation: Under basic conditions or at elevated temperatures, elimination of hydrogen bromide (HBr) can occur, leading to the formation of 1-bromo-4-fluoro-2-vinylbenzene.[2][3][8][9][10]
-
Photodecomposition: Exposure to UV light can induce cleavage of the carbon-bromine bond, generating radical species that can lead to a variety of byproducts.[11][12]
Q4: Can I still use my sample of this compound if I suspect it has degraded?
A4: It is strongly advised against using a sample that shows signs of degradation (e.g., color change, particulate matter) without first re-analyzing its purity. The presence of impurities can lead to erroneous experimental results, side reactions, and difficulty in reproducing your findings.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for quantifying the purity of this compound and detecting the presence of impurities.[13][14][15][16] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities and confirming the structure of degradation products.[14]
Troubleshooting Guide: Investigating and Managing Stability Issues
This section provides a systematic approach to troubleshooting suspected stability problems with this compound.
Visual Inspection and Preliminary Assessment
A simple visual check can be the first indicator of a potential issue.
| Observation | Potential Cause | Recommended Action |
| Color Change (to yellow/brown) | Oxidation, Photodecomposition | Proceed to Analytical Purity Assessment. |
| Presence of Particulate Matter | Polymerization, Precipitation of Impurities | Do not use. Contact supplier. |
| Change in Physical State | Absorption of moisture (hygroscopic) | Store in a desiccator and re-evaluate. |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure. Understanding these pathways is key to identifying potential impurities.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of stability, a forced degradation study is recommended.[17][18][19][20] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Caption: Experimental workflow for a forced degradation study.
This is a general-purpose HPLC method that can be optimized for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Rationale for Method Choices:
-
C18 Column: Provides good retention and separation for moderately polar aromatic compounds.
-
Formic Acid: Improves peak shape and provides protons for mass spectrometry analysis if coupled.
-
Gradient Elution: Necessary to elute both the parent compound and a range of potential impurities with varying polarities.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. formation of alkenes by the strong base action on haloalkanes dehydrohalogenation reaction haloalkanes halogenoalkanes alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Notes on Dehydrohalogenation Of 2-Bromobutane [unacademy.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ijsdr.org [ijsdr.org]
preventing byproduct formation in 2-(2-Bromo-5-fluorophenyl)ethanol reactions
A Guide to Preventing Byproduct Formation in Synthetic Reactions
Welcome to the Technical Support Center for 2-(2-Bromo-5-fluorophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and solve challenges related to byproduct formation, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on this compound and how does this influence byproduct formation?
The molecule has three primary sites of reactivity:
-
The Primary Alcohol (-CH₂OH): This is the most versatile functional group. It is nucleophilic and has an acidic proton. It can undergo oxidation, esterification, etherification, and dehydration. Its presence can interfere with reactions targeting other parts of the molecule, particularly those requiring strong bases or organometallic reagents.
-
The Carbon-Bromine Bond (C-Br): This aryl bromide is a key site for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
The Aromatic Ring: The electron-rich phenyl ring can be susceptible to electrophilic aromatic substitution, although the bromo and fluoro substituents are deactivating.
Byproduct formation is almost always a result of competition between these reactive sites under a given set of reaction conditions. Understanding this interplay is the first step to achieving high selectivity.
Q2: I have an unexpected peak in my mass spectrum analysis corresponding to a mass loss of 18 amu. What is it?
A mass loss of 18 amu is the classic signature of a dehydration event, where the alcohol functional group is eliminated to form water (H₂O) and a double bond. In this case, the byproduct is 2-bromo-5-fluoro-styrene. This is a common issue, especially under acidic conditions or at elevated temperatures.[1][2]
Q3: Why is my cross-coupling reaction failing or giving low yields? My starting material seems to be consumed, but I'm not getting the desired product.
This is a frequent problem when working with substrates containing "unprotected" functional groups like alcohols. The acidic proton of the alcohol can quench organometallic reagents or strong bases, effectively halting your catalytic cycle.[3] Furthermore, the alcohol's oxygen can act as a ligand for the metal catalyst or participate in side reactions. The most reliable solution is to temporarily "mask" or protect the alcohol group before performing the cross-coupling reaction.[4][5]
Troubleshooting Guide by Reaction Type
This section provides a detailed, problem-oriented approach to common synthetic transformations involving this compound.
Issue 1: Uncontrolled Oxidation and Over-oxidation
Problem: "I'm trying to oxidize the primary alcohol to the corresponding aldehyde, 2-(2-bromo-5-fluorophenyl)acetaldehyde, but my reaction mixture contains the carboxylic acid byproduct and unreacted starting material."
Oxidation of primary alcohols to aldehydes is a delicate process, as aldehydes themselves are easily oxidized further to carboxylic acids.
Potential Causes & Solutions:
-
Choice of Oxidant: Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will almost certainly lead to the carboxylic acid.
-
Recommended Action: Employ milder, aldehyde-selective oxidizing agents. Swern oxidation, Dess-Martin periodinane (DMP), or Pyridinium chlorochromate (PCC) are industry standards for this transformation.[3]
-
-
Reaction Temperature: Over-oxidation can be exacerbated by excessive heat.
-
Recommended Action: Run the oxidation at controlled, often sub-ambient, temperatures. For instance, Swern oxidations are typically conducted at -78 °C.
-
-
Water Content: The presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is then rapidly oxidized to the carboxylic acid.
-
Recommended Action: Ensure all glassware is oven-dried and use anhydrous solvents.
-
A study on the oxidation of the related compound 2-phenylethanol identified phenylacetaldehyde as a primary product, highlighting the feasibility of stopping at the aldehyde stage with proper reagent choice.[6]
Issue 2: Dehydration to 2-bromo-5-fluoro-styrene
Problem: "During my reaction, which is run at 100°C, I'm consistently forming a significant amount of the styrene derivative as a byproduct."
As mentioned in the FAQ, alcohols, particularly those adjacent to a phenyl ring (benzylic-type), are prone to elimination.[1]
Potential Causes & Solutions:
-
Acidic Conditions: Trace amounts of acid (Brønsted or Lewis) can catalyze the dehydration by protonating the hydroxyl group, turning it into a good leaving group (H₂O).[1]
-
Recommended Action: If acidic conditions are not required for your desired reaction, ensure the reaction is run under neutral or basic conditions. Adding a non-nucleophilic base like pyridine or triethylamine can scavenge trace acids.
-
-
High Temperature: Thermal stress alone can be sufficient to induce elimination.
-
Recommended Action: Whenever possible, reduce the reaction temperature. If high temperatures are necessary, consider if a different catalytic system or solvent could enable the reaction to proceed under milder conditions. For example, some modern copper-based catalysts can effect alcohol dehydration at moderate temperatures, demonstrating the importance of catalyst choice.[2]
-
-
Catalyst Choice: Some Lewis acid catalysts used for other transformations can inadvertently promote dehydration.[2]
-
Recommended Action: If you suspect your catalyst is the culprit, screen for alternatives known to be less oxophilic or acidic.
-
The following diagram illustrates a logical workflow for identifying the source of common byproducts when working with this compound.
Caption: Troubleshooting flowchart for byproduct identification.
Issue 3: Interference in Cross-Coupling Reactions
Problem: "I want to perform a Suzuki coupling at the C-Br bond, but the reaction is sluggish and requires a large excess of base and catalyst."
This is the quintessential case for using a protecting group . A protecting group is a molecular "scaffold" that temporarily blocks a reactive functional group, rendering it inert to specific reaction conditions.[5] For alcohols, the most common and effective strategy is conversion to a silyl ether.[3][4]
This workflow ensures that the alcohol does not interfere with the desired C-C bond formation.
Caption: Experimental workflow using an alcohol protecting group.
The choice of protecting group is critical and depends on the conditions of the subsequent reaction steps.
| Protecting Group | Abbreviation | Stable To | Labile To (Deprotection) |
| tert-Butyldimethylsilyl Ether | TBS | Strong Bases, Grignard Reagents, Mild Oxidants, Reductants | Fluoride sources (TBAF), Strong Acid |
| Tetrahydropyranyl Ether | THP | Basic Conditions, Nucleophiles, Reductants | Mild to Strong Acid (e.g., aq. HCl) |
| Benzyl Ether | Bn | Strong Bases, Mild Acid, Oxidative/Reductive conditions | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Methoxymethyl Ether | MOM | Basic Conditions, Grignard Reagents | Strong Acid (e.g., HCl) |
This table synthesizes information from authoritative sources on protecting group chemistry.[4][7][8]
This protocol provides a reliable method for protecting the alcohol, enabling a wide range of subsequent transformations.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM in an oven-dried flask.
-
Addition of Base: Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Addition of Silylating Agent: Add TBSCl (1.2 eq) portion-wise at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (a non-polar eluent system like Hexanes/Ethyl Acetate is typically effective) to afford the pure TBS-protected ether.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Investigation of Oxidation Reaction Products of 2-Phenylethanol Using Synchrotron Photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
dealing with emulsions during the workup of 2-(2-Bromo-5-fluorophenyl)ethanol reactions
Technical Support Center: Workup Solutions for Aryl Ethanol Synthesis
Introduction: Navigating the Challenge of Emulsion Formation
Researchers engaged in the synthesis of functionalized aryl ethanols, such as 2-(2-Bromo-5-fluorophenyl)ethanol—a key intermediate in pharmaceutical development—frequently encounter a significant bottleneck during product isolation: the formation of stable emulsions. During aqueous workup, the vigorous mixing of the organic reaction mixture with an aqueous phase can lead to a colloidal suspension where distinct layers fail to separate, trapping the target compound and hindering purification.
This guide provides a comprehensive, field-tested framework for both preventing and resolving emulsions in this specific chemical context. As your technical support partner, our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions that enhance yield, purity, and process efficiency.
Part 1: The Root Cause Analysis - Why Do These Emulsions Form?
Q1: What makes reactions involving this compound particularly susceptible to forming emulsions during workup?
A1: The formation of a stable emulsion is rarely due to a single factor. It is typically a multifactorial issue stemming from the physicochemical properties of the components in your reaction flask. An emulsion is a dispersion of one liquid in a second, immiscible liquid, stabilized by a third component that has affinity for both phases.[1][2]
Key contributing factors include:
-
Amphiphilic Intermediates or Byproducts: The reaction mixture may contain species with both hydrophobic (the aromatic ring) and hydrophilic (e.g., hydroxyl, carboxylate, or ammonium) functionalities. These molecules can act as surfactants, migrating to the oil-water interface, reducing interfacial tension, and stabilizing the dispersed droplets.[2][3]
-
Presence of Fine Particulate Matter: Insoluble inorganic salts from reagents or microscopic polymeric byproducts can accumulate at the interface, creating a physical barrier that prevents droplets from coalescing. This phenomenon is known as a Pickering emulsion.[4]
-
pH-Sensitive Species: The starting material or product, this compound, has a hydroxyl group. However, other components in the reaction, such as acidic or basic byproducts, can become ionized depending on the pH of the aqueous wash. For instance, a basic wash (like sodium bicarbonate) could deprotonate an acidic impurity, turning it into an anionic surfactant. Conversely, an acidic wash could protonate a basic impurity.[5][6] This change in charge dramatically alters their solubility and emulsifying properties.[7][8]
-
High-Energy Mixing: Vigorous shaking of a separatory funnel provides the kinetic energy needed to break down the two phases into very small droplets, increasing the total interfacial surface area and promoting emulsion formation.[9]
-
Solvent Choice: Certain chlorinated solvents, particularly dichloromethane (DCM), are known to be more prone to forming emulsions compared to others like ethyl acetate.[4][10]
Diagram: The Mechanism of Emulsion Stabilization
Caption: Stabilization of an organic droplet in an aqueous phase.
Part 2: A Proactive Approach to Emulsion Prevention
The most efficient way to deal with an emulsion is to prevent its formation in the first place.[2][9] Adopting a "gentle workup" protocol can save significant time and prevent product loss.
Q2: What procedural steps can I take to minimize the risk of emulsion formation during my workup?
A2: A carefully planned workup is critical.
Protocol: The Gentle Workup
-
Solvent Evaporation (If Applicable): If your reaction solvent (e.g., THF, Acetonitrile) is miscible with water, it is often best to first remove it under reduced pressure. Then, re-dissolve the crude residue in an immiscible extraction solvent like ethyl acetate or diethyl ether.[10][11]
-
Initial Dilution: Dilute the reaction mixture (or the re-dissolved residue) with a sufficient volume of your chosen organic extraction solvent. A more dilute organic phase is often less prone to emulsification.
-
Use of Brine: For your first aqueous wash, consider using a saturated sodium chloride solution (brine) instead of deionized water. The high ionic strength of brine increases the polarity of the aqueous phase, which helps to "salt out" organic components and destabilize potential emulsions.[9][10]
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use a gentle swirling motion or slowly invert the funnel 5-10 times.[9] This provides enough surface area for extraction to occur without applying excessive shear force.
-
Allow Adequate Settling Time: Give the layers sufficient time to separate after mixing.
Part 3: Troubleshooting Guide - A Systematic Workflow for Breaking Emulsions
If an emulsion forms despite preventative measures, a systematic, stepwise approach is the most effective way to resolve it. Start with the simplest and least disruptive methods first.
Q3: I have a persistent emulsion that won't separate. What is the logical sequence of steps to break it?
A3: Follow this troubleshooting workflow. Do not proceed to the next step unless the current one has failed to resolve the issue after a reasonable attempt.
Workflow: Decision Tree for Emulsion Resolution
Caption: A step-by-step decision tree for breaking emulsions.
Detailed Methodologies
| Technique | Principle of Action | When to Use | Potential Downsides |
| Step 1: Patience & Gentle Stirring | Allows time for droplets to coalesce naturally under gravity. Gentle stirring with a glass rod can mechanically merge droplets at the interface.[7][8] | Always the first step. For minor emulsions. | Time-consuming; may be ineffective for highly stable emulsions. |
| Step 2: Add Saturated Brine | Increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds and disrupting the stabilizing interfacial film.[1][9] | The most common and effective second step. | May not work if the emulsion is stabilized by solid particles. Increases aqueous waste volume. |
| Step 3: Adjust pH | Protonates or deprotonates acidic/basic emulsifying agents, changing their solubility and causing them to partition into one of the bulk phases.[1][7] | When you suspect acidic or basic impurities are the cause. | Risk of decomposing a pH-sensitive product.[1] Requires careful, dropwise addition. |
| Step 4: Filter through Celite® | Celite® (diatomaceous earth) is a filter aid that traps fine suspended solids responsible for stabilizing Pickering emulsions.[10] | When the emulsion appears opaque or contains visible particulates. | Can be slow. Potential for some product loss due to adsorption on the filter cake. |
| Step 5: Advanced Methods | Centrifugation: Applies strong force to accelerate phase separation.[1][2] Solvent Addition: Adding a small amount of a different solvent (e.g., methanol, ethanol) can alter polarity and surface tension.[4][12] Temperature: Gentle heating can reduce viscosity and aid separation.[1] | For very stubborn emulsions when other methods fail. | Requires specialized equipment (centrifuge). Solvent addition changes the composition of your organic layer. Heating risks product decomposition. |
Protocol: Filtration through a Celite® Plug
This is a highly effective method for breaking emulsions stabilized by fine solids.[10]
-
Prepare the Filter: Place a small plug of glass wool into the bottom of a Büchner or Hirsch funnel. Add a 1-2 cm layer of Celite® over the glass wool and gently press down with a stopper to create a compact pad.
-
Wet the Pad: Place the funnel on a filter flask and wet the Celite® pad with your clean organic extraction solvent under gentle vacuum. This ensures the pad is properly set.
-
Filter the Emulsion: Turn off the vacuum. Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Apply Vacuum: Re-apply gentle vacuum. The two distinct liquid phases should pass through the filter, leaving the solid particulates (and the broken emulsion) behind on the Celite® pad.[10] The filtrate collected in the flask should now be a clean, biphasic mixture.
-
Rinse: Rinse the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Separate: Transfer the filtrate to a clean separatory funnel and proceed with the layer separation.
Part 4: Frequently Asked Questions (FAQs)
Q4: I added brine, but the emulsion remains. What does this suggest? A4: If salting out is ineffective, it strongly suggests that the emulsion is not primarily stabilized by surfactant-like molecules but rather by microscopic solid particles (a Pickering emulsion).[4] Your next step should be filtration through a Celite® plug.[10]
Q5: Will adjusting the pH with acid or base harm my this compound product? A5: The ethanol functional group on your product is generally stable to dilute aqueous acid and base. However, if your reaction mixture contains other sensitive functional groups (e.g., esters, acetals), you should exercise caution. Always add the acid or base solution slowly and monitor for any changes (e.g., color change, gas evolution).
Q6: Can I just pass the entire mixture through phase separator paper? A6: Phase separator paper, which is highly hydrophobic, is designed to separate clean organic and aqueous layers. It is generally not effective at breaking an established emulsion. The fine, dispersed droplets will likely clog the pores of the paper or pass through with the organic phase, failing to resolve the issue.[9] Filtration through a Celite® pad is a more robust technique for this purpose.[10]
Q7: Which organic solvent is least likely to cause an emulsion in this system? A7: In our experience, ethyl acetate (EtOAc) or diethyl ether (Et2O) are generally less prone to forming persistent emulsions than halogenated solvents like dichloromethane (DCM).[4][10] If you are experiencing chronic emulsion problems with DCM, consider switching your extraction solvent to ethyl acetate for future runs.
References
- 1. youtube.com [youtube.com]
- 2. biotage.com [biotage.com]
- 3. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. onepetro.org [onepetro.org]
- 6. Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. azom.com [azom.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Workup [chem.rochester.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Guide to the Definitive Structural Confirmation of 2-(2-Bromo-5-fluorophenyl)ethanol using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel compounds like 2-(2-Bromo-5-fluorophenyl)ethanol, a versatile building block in drug development, an imprecise structural assignment can derail entire research programs. While techniques like Mass Spectrometry and Infrared Spectroscopy provide crucial pieces of the puzzle—molecular weight and functional groups, respectively—it is Nuclear Magnetic Resonance (NMR) spectroscopy that delivers the complete architectural blueprint of a molecule in solution.[1][2]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR data for this compound. We will move beyond a simple recitation of spectral data, explaining the causality behind experimental choices and demonstrating how a suite of 1D and 2D NMR experiments creates a self-validating system for structural elucidation. This approach is designed for researchers, scientists, and drug development professionals who require not just data, but a comprehensive understanding of how that data translates into structural certainty.
The Synergy of ¹H and ¹³C NMR: A Multi-faceted Approach
The power of NMR in structural chemistry lies in its ability to probe the immediate electronic environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.[3]
-
¹H NMR Spectroscopy serves as the frontline technique. It provides information on the number of distinct proton environments, the relative number of protons in each environment (integration), and their proximity to neighboring protons through spin-spin coupling, which manifests as signal splitting (multiplicity).[4][5][6]
-
¹³C NMR Spectroscopy offers a complementary perspective. Standard proton-decoupled ¹³C spectra display a single peak for each chemically unique carbon atom, providing a direct count of the carbon environments within the molecule.[7][8][9][10] Its broad chemical shift range minimizes signal overlap, a common challenge in ¹H NMR.[9][10]
When used in tandem, these techniques provide a robust cross-validation of the carbon-hydrogen framework. However, to definitively link these two datasets and resolve any ambiguities, we turn to advanced 2D NMR experiments.
The Logic of 2D NMR: Building the Molecular Map
Two-dimensional NMR experiments are indispensable for unambiguously connecting the atoms within a molecule. They spread the NMR information across two frequency axes, revealing correlations that are hidden in 1D spectra.[11][12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is the primary tool for mapping out adjacent proton networks (spin systems).[12][13][14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): Creates a direct correlation map between each proton and the carbon atom it is directly attached to. This is the most reliable way to assign carbon signals based on their known proton assignments.[16][17][18][19][20]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons over two to three bonds. This technique is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments.[20][21][22][23][24]
This multi-pronged NMR strategy—from the broad overview of 1D spectra to the fine-grained connectivity details from 2D spectra—forms a self-validating workflow that leaves little room for structural misinterpretation.
Structural Analysis of this compound
To facilitate a clear discussion, the atoms of the target molecule are numbered as shown below.
Caption: Numbering scheme for this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the initial overview of the proton framework. Based on the structure, we anticipate five distinct signals: three in the aromatic region and two corresponding to the ethanol side chain, plus a hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Experimental Data (δ, ppm) |
| H4 | ~7.45 | ddd (doublet of doublet of doublets) | 1H | 7.46 |
| H6 | ~7.35 | dd (doublet of doublets) | 1H | 7.33 |
| H3 | ~7.00 | ddd (doublet of doublet of doublets) | 1H | 7.01 |
| H8 (-CH₂-O) | ~3.90 | t (triplet) | 2H | 3.92 |
| H7 (-CH₂-Ar) | ~3.05 | t (triplet) | 2H | 3.07 |
| H9 (-OH) | 1.5 - 2.5 (variable) | br s (broad singlet) | 1H | 2.15 |
-
Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons (H3, H4, H6) are chemically distinct due to the substitution pattern. Their specific splitting patterns arise from coupling to each other (JHH) and long-range coupling to the fluorine atom (JHF), leading to complex multiplets.
-
Aliphatic Region (δ 3.0-4.0 ppm): The two methylene groups of the ethanol chain (H7 and H8) form a classic A₂X₂ system. They appear as two distinct triplets due to coupling only with each other (³JHH ≈ 7 Hz). The H8 protons are deshielded (shifted downfield) by the adjacent electronegative oxygen atom.
-
Hydroxyl Proton: The -OH proton signal is often broad and its chemical shift is highly dependent on concentration and solvent purity.
¹³C NMR and DEPT Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as all carbon atoms are in unique chemical environments. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the multiplicity of each carbon, which is a critical step for assignment.[25][26][27][28]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal | Experimental Data (δ, ppm) |
| C1 | ~140 | Absent | Absent | 140.8 |
| C5 | ~162 (d, ¹JCF ≈ 245 Hz) | Absent | Absent | 162.5 |
| C2 | ~118 | Absent | Absent | 117.9 |
| C6 | ~133 (d, ³JCF ≈ 8 Hz) | Positive (CH) | Positive (CH) | 133.2 |
| C4 | ~118 (d, ²JCF ≈ 22 Hz) | Positive (CH) | Positive (CH) | 118.1 |
| C3 | ~116 (d, ²JCF ≈ 21 Hz) | Positive (CH) | Positive (CH) | 115.8 |
| C8 (-CH₂-O) | ~61 | Negative (CH₂) | Absent | 61.3 |
| C7 (-CH₂-Ar) | ~39 | Negative (CH₂) | Absent | 39.5 |
-
Quaternary Carbons (C1, C2, C5): These signals are present in the standard ¹³C spectrum but absent in both DEPT-135 and DEPT-90 spectra. C5 and C2 are readily identified by their characteristic large one-bond and smaller two-bond couplings to fluorine, respectively.
-
Methine Carbons (C3, C4, C6): These aromatic CH groups appear as positive signals in both DEPT-135 and DEPT-90 spectra. Their assignments are confirmed by C-F coupling patterns and correlations in 2D spectra.
-
Methylene Carbons (C7, C8): The two -CH₂- groups of the side chain appear as negative signals in the DEPT-135 spectrum and are absent in the DEPT-90 spectrum. C8 is significantly downfield due to the attached oxygen.
The Self-Validating Workflow: 2D NMR Correlation
While 1D NMR provides strong evidence, 2D NMR experiments create an unassailable structural proof by explicitly mapping the atomic connections.
Caption: Workflow for NMR-based structural elucidation.
-
COSY Analysis: A COSY spectrum would show a clear cross-peak between the signals at δ 3.92 (H8) and δ 3.07 (H7), confirming the connectivity of the ethanol side chain. It would also show correlations between the aromatic protons, helping to trace their connectivity around the ring.
-
HSQC Analysis: The HSQC spectrum is the key to linking the proton and carbon data. It would show direct, one-bond correlations:
-
Proton at δ 3.92 (H8) correlates to the carbon at δ 61.3 (C8).
-
Proton at δ 3.07 (H7) correlates to the carbon at δ 39.5 (C7).
-
Aromatic protons (δ 7.01, 7.33, 7.46) correlate to their respective attached carbons (δ 115.8, 133.2, 118.1).
-
-
HMBC Analysis: The HMBC spectrum provides the final connections, especially for the quaternary carbons. Key expected correlations include:
-
H7 protons (δ 3.07) would show correlations to C1 (δ 140.8) and C2 (δ 117.9) , confirming the attachment point of the side chain.
-
H8 protons (δ 3.92) would show a two-bond correlation to C7 (δ 39.5) .
-
Aromatic proton H6 (δ 7.33) would show correlations to the quaternary carbons C2 (δ 117.9) and C5 (δ 162.5) , locking in the structure of the aromatic ring.
-
Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Limitations for This Molecule |
| Mass Spectrometry (MS) | Provides molecular weight (confirming elemental composition) and fragmentation patterns. | Cannot distinguish between constitutional isomers (e.g., if the bromo and fluoro substituents were swapped).[29][30] |
| Infrared (IR) Spectroscopy | Confirms presence of functional groups (O-H stretch ~3350 cm⁻¹, C-Br stretch, C-F stretch, aromatic C-H). | Provides no information on the connectivity of the carbon skeleton or substituent positions. |
| X-ray Crystallography | Provides the absolute 3D structure with high precision. | Requires a high-quality single crystal, which can be difficult or impossible to grow. Provides no information on the molecule's structure in solution. |
While each technique offers valuable data, only the comprehensive NMR analysis described provides the necessary detail to unambiguously confirm the specific isomeric structure of this compound in the solution state, which is most relevant for its applications in further chemical reactions and biological assays.
Experimental Protocols
NMR Sample Preparation
A high-quality spectrum begins with meticulous sample preparation.[31][32]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for a full suite of ¹³C and 2D experiments) into a clean, dry vial.[33][34]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) containing 0.03% tetramethylsilane (TMS) is an excellent choice for this compound. The deuterated solvent prevents large solvent signals from obscuring the analyte signals, and TMS serves as the internal reference standard (δ = 0.00 ppm).[32][33][35]
-
Dissolution: Add the solvent to the vial and gently swirl until the sample is completely dissolved. Ensure no solid particulates remain, as they can degrade spectral quality.[31][33]
-
Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a standard 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition
These are general parameters on a 400 MHz spectrometer. Specific parameters may vary by instrument.
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2 seconds using broadband proton decoupling.
-
DEPT-135/90: Acquire 256-512 scans for each experiment.
-
2D Experiments (COSY, HSQC, HMBC): Acquisition times will vary from 30 minutes to several hours depending on the sample concentration and desired resolution. Standard pulse programs provided by the spectrometer manufacturer should be utilized.
NMR Data Processing
Raw NMR data is collected as a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum.[36][37]
-
Fourier Transformation: The FID (time-domain data) is converted into the spectrum (frequency-domain data).[36][38]
-
Apodization (Window Function): A mathematical function is applied to the FID before transformation to improve the signal-to-noise ratio or resolution.
-
Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration: For ¹H spectra, the area under each peak is integrated to determine the relative number of protons.
By systematically applying this comprehensive NMR workflow, the complete structure of this compound can be assigned with an exceptionally high degree of confidence, providing the solid analytical foundation required for advancing research and development.
References
- 1. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. fiveable.me [fiveable.me]
- 5. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 6. kud.ac.in [kud.ac.in]
- 7. studylib.net [studylib.net]
- 8. fiveable.me [fiveable.me]
- 9. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. m.youtube.com [m.youtube.com]
- 15. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 16. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 19. fiveable.me [fiveable.me]
- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 21. nmr.ceitec.cz [nmr.ceitec.cz]
- 22. youtube.com [youtube.com]
- 23. HMBC ( Heteronuclear Multiple Bond Correlation ) [minsogy.tistory.com]
- 24. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 25. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 26. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 27. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 28. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 29. scispace.com [scispace.com]
- 30. discovery.researcher.life [discovery.researcher.life]
- 31. organomation.com [organomation.com]
- 32. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 33. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 34. ocw.mit.edu [ocw.mit.edu]
- 35. depts.washington.edu [depts.washington.edu]
- 36. m.youtube.com [m.youtube.com]
- 37. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 38. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
A Researcher's Guide to Functional Group Identification in 2-(2-Bromo-5-fluorophenyl)ethanol using FT-IR Spectroscopy
For professionals in drug development and chemical synthesis, the precise and unambiguous structural confirmation of novel molecules is a cornerstone of rigorous scientific practice. Among the array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying the functional groups present within a molecule. This guide provides an in-depth analysis of the FT-IR spectrum of 2-(2-Bromo-5-fluorophenyl)ethanol, a substituted aromatic alcohol of interest in synthetic chemistry. We will dissect its spectral features, compare it with a simpler structural analog, and provide a robust experimental protocol for obtaining high-quality data.
The Vibrational Fingerprint: Decoding the FT-IR Spectrum
FT-IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint". By analyzing the positions, intensities, and shapes of the absorption bands in this spectrum, we can confidently identify the functional groups present.
The structure of this compound presents several key functional groups that we expect to observe: a hydroxyl (-OH) group, a primary alcohol C-O bond, aliphatic C-H bonds in the ethyl chain, aromatic C-H bonds, aromatic carbon-carbon double bonds (C=C), and the carbon-halogen bonds (C-F and C-Br).
Interpreting the Spectrum of this compound
An analysis of the FT-IR spectrum of this compound reveals a series of characteristic absorption bands. Each of these provides a piece of the structural puzzle.
-
O-H Stretching (Alcohol): A prominent, broad, and strong absorption band is expected in the region of 3500-3200 cm⁻¹.[1] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The presence of this band is a clear and definitive indicator of the alcohol functional group.[1]
-
C-H Stretching (Aromatic vs. Aliphatic): The region between 3100 cm⁻¹ and 2850 cm⁻¹ provides crucial information about the types of C-H bonds. Aromatic C-H stretching vibrations typically appear at frequencies slightly above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[2] In contrast, the aliphatic C-H stretching vibrations from the -CH₂-CH₂-OH side chain will be observed just below 3000 cm⁻¹ (generally in the 2960-2850 cm⁻¹ range). This clear demarcation allows for the confident assignment of both aromatic and aliphatic C-H moieties within the molecule.
-
Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region.[2] Typically, two to four distinct peaks can be observed, confirming the presence of the aromatic ring.[3]
-
C-O Stretching (Primary Alcohol): A strong and distinct absorption band corresponding to the C-O stretching of the primary alcohol is expected between 1300-1000 cm⁻¹.[4] The high intensity of this peak is due to the large change in dipole moment during the vibration.[4]
-
C-F and C-Br Stretching (Aryl Halides): The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum. The C-F stretch for an aromatic fluoride gives a strong absorption in the 1400-1000 cm⁻¹ range.[4] The C-Br stretch for an aromatic bromide is also strong and appears at lower wavenumbers, typically below 700 cm⁻¹.[5]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be deduced from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[2] The specific positions of these bands are characteristic of the arrangement of substituents on the aromatic ring.[2]
Comparative Analysis: this compound vs. 2-Phenylethanol
To highlight the influence of the bromine and fluorine substituents on the FT-IR spectrum, a comparison with the simpler, unsubstituted analog, 2-phenylethanol, is instructive. The FT-IR spectrum of 2-phenylethanol will also exhibit the characteristic broad O-H stretch, the aliphatic and aromatic C-H stretches, the aromatic C=C stretches, and the primary alcohol C-O stretch. However, it will lack the strong absorption bands associated with the C-F and C-Br stretches. This direct comparison allows for the unambiguous assignment of the carbon-halogen vibrations in the spectrum of the target molecule.
Data Summary
The expected FT-IR absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3500-3200 | O-H (Alcohol) | Stretching (H-bonded) | Strong, Broad |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium |
| 2960-2850 | C-H (Aliphatic) | Stretching | Medium |
| 1600-1400 | C=C (Aromatic) | Stretching | Medium, Sharp |
| 1300-1000 | C-O (Primary Alcohol) | Stretching | Strong |
| 1400-1000 | C-F (Aromatic) | Stretching | Strong |
| 900-675 | C-H (Aromatic) | Out-of-Plane Bending | Strong |
| < 700 | C-Br (Aromatic) | Stretching | Strong |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the steps for obtaining an FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typical acquisition parameters for a liquid sample are:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final infrared spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.
Logical Workflow for FT-IR Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of a liquid sample.
Conclusion
FT-IR spectroscopy provides an invaluable tool for the structural elucidation of molecules like this compound. By systematically analyzing the key regions of the infrared spectrum, researchers can rapidly confirm the presence of essential functional groups, thereby validating the molecular structure and ensuring the integrity of their synthetic work. The combination of a robust experimental technique, such as ATR-FTIR, with a thorough understanding of characteristic group frequencies, empowers scientists and drug development professionals to make informed decisions with a high degree of confidence.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
A Comparative Guide to the Purity Assessment of 2-(2-Bromo-5-fluorophenyl)ethanol by HPLC and GC
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
2-(2-Bromo-5-fluorophenyl)ethanol (CAS: 866029-28-9, MW: 219.05 g/mol ) is a halogenated phenylethanol derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The purity of such intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially affecting the stability of the final API and the safety of the patient. Consequently, robust and reliable analytical methods for purity assessment are mandated by regulatory bodies worldwide.
This guide provides an in-depth comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity analysis of this compound. We will delve into the mechanistic basis for each technique, provide field-tested experimental protocols, and offer a logical framework for selecting the optimal method based on specific analytical objectives, from routine quality control (QC) to in-depth impurity profiling. The methodologies and validation principles discussed are grounded in authoritative standards such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analysis
HPLC is a premier separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[6] For a moderately polar and UV-active compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind the Choice of RP-HPLC: The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the non-polar stationary phase (typically alkyl-silica, such as C18).[9] this compound, with its phenyl ring, is sufficiently non-polar to be retained on a C18 column, while its hydroxyl group provides enough polarity to ensure elution with a common aqueous-organic mobile phase. This technique is exceptionally well-suited for separating the target compound from both more polar and more non-polar impurities. Furthermore, its operation at or near ambient temperature prevents the thermal degradation of potentially labile impurities, a crucial advantage over GC. The presence of the phenyl ring provides a strong chromophore, enabling highly sensitive detection using a UV detector.[10]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed as a stability-indicating method, capable of separating the main component from potential process impurities and degradation products, in line with ICH guidelines.[11][12]
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.
-
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard stock solution to achieve a nominal concentration of 100 µg/mL.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
4. System Suitability and Validation:
-
System Suitability: Before analysis, inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 1.5, as per USP <621> recommendations.[13][14]
-
Specificity: The method's specificity should be confirmed through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that no degradation products co-elute with the main peak.[15][16]
-
Purity Calculation: Purity is typically determined using an area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Visualizing the HPLC Workflow
Caption: A typical workflow for purity assessment by HPLC.
Gas Chromatography (GC): The Gold Standard for Volatile Compounds
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[17] this compound is sufficiently volatile for GC analysis, and this method can provide exceptionally high resolution, making it ideal for separating closely related volatile impurities.
Causality Behind the Choice of GC: The key advantage of GC is its superior separation efficiency, often resulting in sharper peaks and better resolution than standard HPLC. This is particularly useful for resolving positional isomers or other structurally similar impurities that may arise during synthesis.[18] A Flame Ionization Detector (FID) provides a robust, linear response for nearly all organic compounds, making it excellent for quantitative purity analysis. When coupled with a Mass Spectrometer (GC-MS), it becomes an unparalleled tool for the structural elucidation and identification of unknown impurities.
A critical consideration for GC analysis of compounds with active hydrogen atoms, like the hydroxyl group in our analyte, is the potential for peak tailing due to interaction with active sites in the injector or column. To mitigate this, a chemical derivatization step is often employed.
Experimental Protocol: High-Resolution GC-FID Method
This protocol includes an optional but recommended derivatization step to improve peak shape and reproducibility.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Capillary Column: 5% Phenyl-Methylpolysiloxane (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.
-
Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane or Ethyl Acetate.
2. Standard and Sample Preparation:
-
Sample Preparation (Direct Injection): Dissolve ~20 mg of the sample in 10 mL of solvent.
-
Sample Preparation (with Derivatization): a. To ~1 mg of the sample in a GC vial, add 500 µL of solvent. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
-
Prepare the reference standard in the same manner.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
4. System Suitability and Purity Calculation:
-
System Suitability: The RSD of the peak area for six replicate injections of the standard should be ≤ 2.0%. For the derivatized sample, ensure the reaction has gone to completion by observing the absence of the underivatized analyte peak.
-
Purity Calculation: Similar to HPLC, purity is determined by the area percent method.
Visualizing the GC Workflow
Caption: A typical workflow for purity assessment by GC.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is not about which is "better," but which is more "fit-for-purpose." The following table provides a direct comparison to guide this decision.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Excellent for non-volatile, semi-volatile, and thermally labile compounds. | Best for volatile and thermally stable compounds (or those made so by derivatization). |
| Resolution | Good to very good. Can be improved with smaller particle columns (UHPLC). | Excellent. Generally higher resolving power than standard HPLC for complex mixtures. |
| Sample Preparation | Simple dissolution and filtration.[19] | May require an extra derivatization step to improve peak shape and thermal stability. |
| Potential for Degradation | Minimal, as analysis is performed at or near ambient temperature. | Potential for thermal degradation of labile compounds in the hot injector. |
| Impurity Detection | Detects a wide range of impurities, including non-volatile salts and starting materials. | Primarily detects volatile impurities. Non-volatile components will not elute. |
| Detector | UV/DAD is highly specific and sensitive for chromophoric compounds. | FID is a universal detector for organics, providing robust quantitation. MS provides structural information.[20] |
| Speed | Typical run times of 20-40 minutes. Can be reduced with UPLC/UHPLC systems.[10] | Typical run times of 15-30 minutes. |
| Robustness | Generally very robust. Mobile phase preparation requires care. | Robust, but injector and column maintenance are critical to prevent active sites. |
Method Selection Guide: A Decision-Making Framework
To assist researchers in selecting the most appropriate technique, the following decision tree highlights the key considerations.
Caption: Decision tree for selecting the optimal chromatographic method.
Conclusion
Both HPLC and GC are powerful, validated techniques for assessing the purity of this compound. The choice is dictated by the analytical objective.
-
For routine quality control , a robust isocratic or simple gradient RP-HPLC method is often the most practical and efficient choice, offering simple sample preparation and reliable quantification.
-
For comprehensive impurity profiling and identification , especially when volatile, isomeric, or unknown impurities are suspected, GC-MS provides unparalleled resolution and structural information. The use of derivatization is highly recommended to ensure analytical data quality.
A comprehensive analytical strategy in a drug development setting would ideally leverage both techniques: HPLC for routine release testing and stability studies, and GC-MS for initial batch characterization and investigation of any out-of-specification results involving volatile impurities. This orthogonal approach provides the highest degree of confidence in the quality and purity of this critical pharmaceutical intermediate.
References
- 1. 2-(2-Bromo-5-fluorophenyl)ethan-1-ol | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 866029-28-9 [chemicalbook.com]
- 4. usp.org [usp.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. Chromatography [usp.org]
- 8. fda.gov [fda.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. japsonline.com [japsonline.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. benchchem.com [benchchem.com]
- 19. Istanbul University Press [iupress.istanbul.edu.tr]
- 20. gcms.cz [gcms.cz]
comparing the reactivity of 2-(2-Bromo-5-fluorophenyl)ethanol with similar compounds
Introduction: The Significance of Substituted Phenylethanols
Phenylethanolamine derivatives are fundamental scaffolds in medicinal chemistry and materials science. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological interactions. 2-(2-Bromo-5-fluorophenyl)ethanol is a key intermediate whose unique substitution pattern—an ortho-bromo and a meta-fluoro group—presents a compelling case study in reactivity. This guide provides an in-depth comparison of its chemical behavior against structurally similar compounds, supported by established chemical principles and detailed experimental frameworks for validation.
Theoretical Framework: Unpacking Steric and Electronic Effects
To understand the reactivity of this compound, we must first dissect the influence of its halogen substituents. The interplay between steric hindrance and electronic effects governs the accessibility and nature of the reactive benzylic alcohol moiety.
Electronic Effects: An Inductive-Resonance Tug-of-War
Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by pulling electron density away from it. However, as halogens, they also possess lone pairs that can be donated into the ring through resonance (+R effect).
-
Fluorine (meta-position): At the meta position, the resonance effect is negligible. Therefore, fluorine's influence is almost exclusively a powerful inductive withdrawal of electron density. This reduces the electron density of the entire ring system, making the benzylic carbon more electrophilic and the alcohol's oxygen less nucleophilic.
-
Bromine (ortho-position): Bromine also has a net electron-withdrawing character. Its inductive effect outweighs its weaker resonance effect. This combined withdrawal of electron density by both halogens significantly impacts the stability of charged intermediates. For instance, a benzylic carbocation formed during an SN1 reaction would be destabilized.[1]
Steric Effects: The "Ortho Effect"
The bromine atom at the ortho position to the ethanol side chain introduces significant steric bulk. This "ortho effect" can physically impede the approach of reagents to the hydroxyl group or the benzylic carbon.[2] This steric hindrance is a critical factor in reactions requiring access to the reaction center, such as esterification or SN2 substitutions.[3][4]
Caption: Key steric and electronic factors influencing reactivity.
Comparative Reactivity Analysis
We will evaluate the reactivity of this compound (Compound A ) against three key comparators:
-
Compound B: 2-Phenylethanol (the unsubstituted parent compound).[5]
-
Compound C: 2-(4-Bromophenyl)ethanol (isolates electronic effect from a non-sterically hindered position).
-
Compound D: 2-(2-Methylphenyl)ethanol (isolates steric effect with an electron-donating group).
Table 1: Predicted Reactivity Comparison Across Key Reaction Classes
| Reaction Class | Reagent Type | Predicted Reactivity Order | Rationale |
| Oxidation | e.g., PCC, K₂Cr₂O₇ | B > C > D > A | A is slowest due to strong electron withdrawal from both halogens destabilizing the transition state and steric hindrance from ortho-bromo impeding oxidant approach. B is fastest (no deactivating groups). C is slower than B due to -I effect of bromine. D is slowed by steric hindrance but slightly activated by the electron-donating methyl group.[6] |
| Fischer Esterification | Carboxylic Acid + Acid Catalyst | B > C > A ≈ D | A and D are significantly hindered by the ortho-substituent, making the alcohol a poor nucleophile.[4] B is the most reactive due to accessibility. C is slightly less reactive than B due to the -I effect reducing the nucleophilicity of the hydroxyl oxygen. |
| SN1 Reactions (via Tosylate) | Protic Solvent | B > D > C > A | Reaction rate depends on benzylic carbocation stability. A is the least stable due to the powerful -I effects of two halogens. C is also destabilized. D is stabilized by the electron-donating methyl group. B serves as the baseline.[1][7] |
| SN2 Reactions (via Tosylate) | Strong Nucleophile | B > C > D > A | Rate is dominated by steric hindrance at the benzylic carbon. A and D are the most hindered due to the ortho-substituents. The electron-withdrawing groups in A also make the benzylic carbon more electrophilic, but steric hindrance is likely the overriding factor. |
| Williamson Ether Synthesis | Strong Base, then Alkyl Halide | C > A > B > D | Rate depends on the acidity of the alcohol. The electron-withdrawing halogens in A and C increase the alcohol's acidity, facilitating deprotonation.[8] The effect is strongest in A and C . The electron-donating methyl group in D decreases acidity, making it the least reactive. |
Experimental Protocols for Reactivity Validation
To empirically validate the predicted trends, the following standardized protocols can be employed.
Protocol: Competitive Oxidation of Phenylethanols
This experiment directly compares the rate of oxidation of this compound against an internal standard under identical conditions.
Objective: To determine the relative rate of oxidation.
Materials:
-
This compound (Compound A )
-
2-Phenylethanol (Compound B , internal standard)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Solution Preparation: Prepare a 0.1 M stock solution in anhydrous DCM containing an equimolar mixture of Compound A and Compound B .
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add 10 mL of the stock solution.
-
Initiation: Add 1.5 molar equivalents of PCC to the solution at room temperature with vigorous stirring. Start a timer immediately.
-
Monitoring: At regular intervals (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.
-
Quenching: Immediately pass the aliquot through a small plug of silica gel with DCM to quench the reaction and remove the chromium salts.
-
Analysis: Analyze the quenched aliquot by GC-FID to determine the ratio of remaining Compound A to Compound B .
-
Data Interpretation: A faster decrease in the relative peak area of one compound indicates a higher reactivity towards oxidation.
Caption: Workflow for the competitive oxidation experiment.
Protocol: Relative Rate of Esterification
This protocol assesses the impact of steric hindrance on the nucleophilicity of the alcohol.
Objective: To compare the rate of ester formation.
Materials:
-
Compounds A , B , C , and D
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated, catalyst)
-
Toluene
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: Set up four parallel reactions. In each flask, dissolve 0.1 mol of one of the test alcohols (A , B , C , or D ) and 0.1 mol of acetic acid in 50 mL of toluene.
-
Initiation: Add 2-3 drops of concentrated sulfuric acid to each flask, cap them, and place them in a pre-heated oil bath at 80°C.
-
Monitoring: At 30-minute intervals, take a small sample from each reaction, quench with sodium bicarbonate solution, and extract with a small volume of ethyl acetate.
-
Analysis: Analyze the organic extract by HPLC to monitor the formation of the corresponding ester product.
-
Data Interpretation: The reaction that shows the fastest rate of product formation is the most reactive under these Fischer esterification conditions. The expected outcome is that unhindered alcohols will react significantly faster.[9]
Conclusion
The reactivity of this compound is a nuanced interplay of competing factors. Its behavior is largely dictated by:
-
Reduced Reactivity in Electrophilic Reactions: Strong inductive electron withdrawal from both bromine and fluorine deactivates the molecule towards reactions that involve the formation of electron-deficient transition states or carbocation intermediates (e.g., Oxidation, SN1).
-
Significant Steric Hindrance: The ortho-bromo group severely impedes reactions where the alcohol or the adjacent benzylic carbon is the site of nucleophilic attack or requires interaction with bulky reagents (e.g., Esterification, SN2).
-
Enhanced Acidity: The electron-withdrawing substituents increase the acidity of the hydroxyl proton, potentially accelerating base-mediated reactions like the Williamson ether synthesis.
For researchers and drug development professionals, this means that while Compound A is a valuable synthetic intermediate, reaction conditions must be carefully chosen. Overcoming its inherent steric and electronic hurdles may require more forcing conditions, highly active catalysts, or alternative synthetic routes that circumvent its less reactive nature.
References
- 1. researchgate.net [researchgate.net]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why is the steric effect on acidity opposite in ortho-cresol compared to .. [askfilo.com]
- 5. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
- 7. jackwestin.com [jackwestin.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Purity Validation of 2-(2-Bromo-5-fluorophenyl)ethanol for Pharmaceutical Applications
In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is a critical determinant of the final product's safety and efficacy.[1][2] This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2-(2-Bromo-5-fluorophenyl)ethanol, a key intermediate in various pharmaceutical synthesis pathways.[3] We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.
The presence of impurities, even in trace amounts, can significantly impact the safety and effectiveness of pharmaceutical products.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in drug substances and products.[4][5][6][7] Therefore, robust and reliable analytical methods for purity determination are paramount.[8]
The Importance of Purity in Pharmaceutical Intermediates
The quality of pharmaceutical intermediates directly influences:
-
Process Reproducibility: Consistent purity ensures predictable reaction kinetics and outcomes.[1]
-
Impurity Profiles: Controlling intermediate purity minimizes the formation of unwanted by-products in subsequent steps.[1][7]
-
Yield and Consistency: High-purity starting materials contribute to higher yields and batch-to-batch consistency.[1]
-
Regulatory Compliance: Meeting the quality standards set by global regulatory bodies is essential for API filing and approval.[1]
Analytical Methodologies for Purity Validation
A multi-faceted approach employing various analytical techniques is crucial for a comprehensive purity assessment of this compound. Each method offers unique advantages in detecting and quantifying different types of potential impurities.
1. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high precision and versatility in separating complex mixtures.[8] For a halogenated and fluorinated compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.
-
Causality of Experimental Choices:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation of moderately polar organic compounds like the target analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed to ensure the effective separation of impurities with a wide range of polarities.[9][10] The buffer controls the pH, which can influence the retention of ionizable impurities.
-
Detector: A UV detector is suitable as the phenyl group in the analyte possesses a chromophore that absorbs UV light, allowing for sensitive detection.
-
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve this compound reference standard and test sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[11][12][13] It is particularly useful for detecting residual solvents from the synthesis process and other volatile organic impurities.[8]
-
Causality of Experimental Choices:
-
Injection Mode: Headspace injection is often preferred for analyzing residual solvents to avoid non-volatile matrix effects.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating a broad range of volatile organic compounds.
-
Detector: A mass spectrometer provides both quantitative data and structural information, enabling the confident identification of unknown impurities by comparing their mass spectra to library databases.[11]
-
-
Sample Preparation (Headspace):
-
Accurately weigh about 100 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 40°C for 5 min.
-
Ramp: 10°C/min to 250°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-500.
-
-
Data Analysis:
-
Identify and quantify residual solvents by comparing retention times and mass spectra with those of known standards.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can provide quantitative information about purity.[14][15][16][17] For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
-
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons, confirming the overall structure.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: The presence of a fluorine atom allows for ¹⁹F NMR, which is highly sensitive and can reveal subtle structural differences and the presence of fluorine-containing impurities.[14][18]
-
-
Sample Preparation:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the sample based on the known concentration of the internal standard and the integral values.
-
4. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, thereby confirming its identity.[19][20][21][22]
-
Causality of Experimental Choices:
-
The presence of characteristic absorption bands for O-H (alcohol), C-H (aromatic and aliphatic), C-O, C-Br, and C-F bonds provides a unique spectral fingerprint for this compound.
-
-
Sample Preparation:
-
Place a small amount of the sample directly onto the ATR crystal or prepare a KBr pellet.
-
-
FTIR Acquisition:
-
Collect the infrared spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum to confirm the identity and absence of significant unexpected peaks.
-
Comparison of Analytical Techniques for Purity Validation
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC | Purity determination and impurity profiling | High resolution, quantitative, versatile for non-volatile compounds.[8][9] | May not be suitable for highly volatile impurities. |
| GC-MS | Identification and quantification of volatile impurities and residual solvents | High sensitivity for volatile compounds, provides structural information for identification.[11][12] | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural elucidation and quantitative purity analysis | Provides definitive structural information, can be quantitative (qNMR).[14][15] | Lower sensitivity compared to chromatographic methods. |
| FTIR | Functional group identification and identity confirmation | Rapid, non-destructive, provides a unique molecular fingerprint.[19][20] | Not typically used for quantification of impurities. |
Alternative Intermediates and Comparative Purity Challenges
In pharmaceutical synthesis, alternative intermediates to this compound might include other halogenated phenyl ethanols such as 2-(2-chloro-5-fluorophenyl)ethanol or 2-(2-bromo-5-chlorophenyl)ethanol. The choice of intermediate can be dictated by factors like synthetic accessibility, cost, and the desired electronic properties of the final API.
The purity challenges for these alternatives would be similar, with potential impurities arising from starting materials, side reactions (e.g., incomplete halogenation, over-halogenation), and residual solvents. The analytical methodologies described in this guide are broadly applicable to these related compounds, with minor modifications to chromatographic conditions or spectral interpretation to account for the different halogen substituents.
Conclusion
A comprehensive validation of the purity of this compound for pharmaceutical applications necessitates a multi-technique approach. HPLC is the primary tool for quantitative purity assessment and impurity profiling. GC-MS is essential for controlling volatile impurities and residual solvents. NMR provides unequivocal structural confirmation, while FTIR serves as a rapid identity check. By employing these self-validating analytical protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final active pharmaceutical ingredient. Adherence to these rigorous analytical standards is fundamental to meeting the stringent requirements of regulatory agencies and ensuring patient safety.[23]
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. nbinno.com [nbinno.com]
- 4. Quality: active substance | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Quality guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. mdpi.com [mdpi.com]
- 10. cipac.org [cipac.org]
- 11. Blogs | Restek [discover.restek.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeolusa.com [jeolusa.com]
- 16. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 17. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 18. researchgate.net [researchgate.net]
- 19. edinburghanalytical.com [edinburghanalytical.com]
- 20. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
A Researcher's Guide to Unraveling the Biological Activity of 2-(2-Bromo-5-fluorophenyl)ethanol and its Analogs
For researchers and drug development professionals, the vast chemical space of novel small molecules presents both a challenge and an opportunity. Phenylethanolamine derivatives, a class of compounds with a rich history in pharmacology, continue to be a fertile ground for discovering new therapeutic agents. This guide provides a comprehensive framework for investigating the biological activity of a specific, under-characterized molecule: 2-(2-Bromo-5-fluorophenyl)ethanol. We will explore its potential activities based on its structural class and outline a systematic approach to defining its biological function and comparing it to its analogs.
Introduction to this compound: A Molecule of Interest
This compound belongs to the phenylethanolamine family, a structural motif present in many biologically active compounds, including hormones and neurotransmitters. The core structure of phenylethanolamines is a β-phenylethylamine with a hydroxyl group on the beta carbon. This class of compounds is well-known for its interactions with adrenergic receptors, playing roles in cardiovascular and respiratory functions. The specific substitutions on the phenyl ring, in this case, a bromine atom at the 2-position and a fluorine atom at the 5-position, are expected to significantly influence its pharmacological profile, including receptor affinity, selectivity, and metabolic stability.
While the adrenergic system is a primary suspect for the activity of phenylethanolamines, it is crucial to approach a novel compound with an open mind. Emerging research on G protein-coupled receptors (GPCRs) has revealed unexpected ligands for previously "orphan" receptors. One such receptor of interest is GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), which plays a critical role in immune cell migration and has been implicated in inflammatory diseases.[1][2] The lipophilic nature of this compound makes it a plausible candidate for interacting with receptors beyond the classical adrenergic family.
This guide will, therefore, present a dual approach: a focused investigation into the well-established area of adrenergic receptor activity and an exploratory path to identify novel targets like GPR183.
Part 1: A Proposed Workflow for Characterizing Biological Activity
The journey from a synthesized molecule to a well-characterized biological agent requires a systematic and logical progression of experiments. The following workflow is designed to efficiently determine the biological activity of this compound and then use that information to guide the synthesis and evaluation of its analogs for structure-activity relationship (SAR) studies.
Caption: A proposed experimental workflow for the characterization of this compound.
Part 2: Experimental Protocols and Methodologies
In Silico Target Prediction
Before embarking on wet-lab experiments, computational methods can provide valuable insights into potential biological targets.
Methodology:
-
Ligand-Based Virtual Screening: Utilize the 3D structure of this compound to search databases of known pharmacophores. This can identify known targets of structurally similar compounds.
-
Structure-Based Virtual Screening (Docking): If a high-resolution crystal structure of a potential receptor (e.g., an adrenergic receptor or GPR183) is available, molecular docking simulations can predict the binding affinity and pose of the compound in the receptor's active site.
-
Prediction of Physicochemical Properties: In silico tools can predict properties like lipophilicity (logP), solubility, and potential for off-target effects, which are crucial for designing experiments and interpreting results.
In Vitro Primary Screening: Identifying a Biological Target
The initial screening aims to identify if this compound interacts with a panel of receptors, with a primary focus on adrenergic receptors and GPR183.
Protocol: Radioligand Binding Assay
This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
-
Preparation of Cell Membranes: Obtain cell lines overexpressing the human adrenergic receptors (α1, α2, β1, β2, β3) and GPR183. Grow the cells to a high density and harvest. Lyse the cells and isolate the cell membrane fraction, which contains the receptors, through centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a high-affinity radioligand for the specific receptor (e.g., [3H]-prazosin for α1, [3H]-CGP-12177 for β, or a custom-synthesized radioligand for GPR183), and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Quantification: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. A significant inhibition suggests that the compound binds to the receptor.
Functional Assays: Determining Agonist or Antagonist Activity
Once binding is confirmed, the next step is to determine if the compound activates (agonist) or blocks (antagonist) the receptor. Since GPCRs are a likely target, assays measuring downstream signaling events are appropriate.[3][4]
Protocol: cAMP Measurement Assay (for Gs or Gi-coupled receptors)
This assay is suitable for β-adrenergic receptors (Gs-coupled) and α2-adrenergic receptors (Gi-coupled).
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. To test for antagonist activity, co-incubate the compound with a known agonist (e.g., isoproterenol for β-receptors).
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay.[3]
-
Data Analysis: For agonist activity, an increase (for Gs) or decrease (for Gi) in cAMP levels with increasing compound concentration indicates agonism. For antagonist activity, a rightward shift in the dose-response curve of the known agonist indicates competitive antagonism.
Protocol: Calcium Flux Assay (for Gq-coupled receptors)
This assay is suitable for α1-adrenergic receptors and potentially GPR183, which are known to signal through the Gq pathway, leading to an increase in intracellular calcium.
-
Cell Loading: Plate cells expressing the target receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Use a fluorescence plate reader with an automated injection system to add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium.
-
Data Analysis: Plot the peak fluorescence intensity against the compound concentration to generate a dose-response curve.
Caption: Simplified signaling pathways for Gs and Gq-coupled GPCRs.
Part 3: Structure-Activity Relationship (SAR) Studies and Data Presentation
Once the biological activity of this compound is established, the next logical step is to synthesize and test analogs to understand the SAR. The goal is to identify which parts of the molecule are essential for its activity and how modifications affect potency and selectivity.
Designing Analogs
Based on the known SAR of phenylethanolamines, several modifications can be proposed:[5][6][7][8]
-
Modification of the Phenyl Ring Substituents:
-
Position of Halogens: Synthesize isomers with bromine and fluorine at different positions on the phenyl ring to see how this affects receptor interaction. For example, moving the bromine from the 2-position to the 3- or 4-position.
-
Nature of Halogens: Replace bromine with other halogens like chlorine or iodine to investigate the role of electronegativity and atomic size.
-
Addition of Hydroxyl Groups: Introduce hydroxyl groups at the 3- and 4-positions (a catechol moiety) to see if this enhances activity at adrenergic receptors, as is common for many potent agonists.[8]
-
-
Modification of the Ethanolamine Side Chain:
-
N-Substitution: Add alkyl groups of varying sizes to the nitrogen atom. Increasing the bulk of the N-substituent often decreases α-adrenergic activity and increases β-adrenergic activity.[8]
-
α-Carbon Substitution: Introduce a methyl group on the α-carbon, which can increase metabolic stability by reducing metabolism by monoamine oxidase (MAO).[7]
-
Data Presentation for Comparative Analysis
The data from the in vitro assays for the parent compound and its analogs should be presented in a clear and concise table to facilitate comparison.
Table 1: Hypothetical In Vitro Activity of this compound and Analogs
| Compound | R1 (N-substituent) | Phenyl Substitution | β2 Receptor Binding Ki (nM) | β2 Functional Agonism EC50 (nM) |
| 1 (Parent) | H | 2-Br, 5-F | 150 | 320 |
| Analog A | CH3 | 2-Br, 5-F | 120 | 250 |
| Analog B | H | 3-OH, 4-OH | 15 | 25 |
| Analog C | H | 3-Br, 5-F | 450 | >1000 |
| Isoproterenol | CH(CH3)2 | 3-OH, 4-OH | 10 | 18 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The exploration of novel chemical entities like this compound is a cornerstone of drug discovery. While its specific biological activities are yet to be publicly documented, its structural similarity to the well-studied phenylethanolamine class provides a strong rationale for investigating its potential as an adrenergic receptor modulator. Furthermore, the possibility of novel activities at targets such as GPR183 should not be overlooked.
By following a systematic approach of in silico prediction, in vitro screening, functional characterization, and SAR-guided analog development, researchers can efficiently elucidate the pharmacological profile of this compound. The methodologies and experimental workflows detailed in this guide provide a robust framework for such an investigation, ultimately paving the way for the potential discovery of new therapeutic agents.
References
- 1. What are GPR183 agonists and how do they work? [synapse.patsnap.com]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. GPCR シグナリングアッセイ [promega.jp]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pharmacy180.com [pharmacy180.com]
A Comparative Guide to the Synthesis of 2-(2-Bromo-5-fluorophenyl)ethanol for Pharmaceutical Research and Development
In the landscape of pharmaceutical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-(2-Bromo-5-fluorophenyl)ethanol is a valuable building block in the development of various therapeutic agents, owing to its unique substitution pattern which allows for diverse downstream chemical modifications. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this crucial intermediate, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
This analysis is grounded in established chemical principles and supported by detailed experimental protocols. We will delve into the intricacies of each method, comparing them on key metrics including yield, cost of raw materials, operational complexity, safety, and environmental impact.
At a Glance: Comparison of Synthetic Routes
| Metric | Method 1: Reduction of 2-(2-Bromo-5-fluorophenyl)acetic acid | Method 2: Grignard Reaction of 2-Bromo-5-fluorobenzaldehyde |
| Starting Material Cost | Moderate to High | Moderate |
| Reagent Cost | High (LiAlH₄) or Moderate (BH₃·THF) | Low (Mg, CH₃I) |
| Theoretical Yield | High | High |
| Operational Complexity | Moderate | High (moisture-sensitive) |
| Safety Concerns | High (pyrophoric and water-reactive reagents) | High (pyrophoric Grignard reagent) |
| Environmental Impact | Moderate (ethereal solvents, metal waste) | Moderate (ethereal solvents, magnesium salts) |
| Scalability | Good | Moderate to Good |
Method 1: Reduction of 2-(2-Bromo-5-fluorophenyl)acetic acid
This classical approach involves the reduction of a carboxylic acid to a primary alcohol. The readily available 2-(2-bromo-5-fluorophenyl)acetic acid serves as the starting material. The choice of reducing agent is a critical factor influencing the cost, safety, and efficiency of this route.
Reaction Scheme:
Caption: Workflow for the synthesis of this compound via reduction.
Expertise & Experience: The "Why" Behind the "How"
The reduction of a carboxylic acid is a fundamental transformation in organic synthesis. The choice between Lithium Aluminum Hydride (LiAlH₄) and Borane-Tetrahydrofuran complex (BH₃·THF) is a key consideration.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily reduces carboxylic acids to primary alcohols.[1][2] Its high reactivity, however, necessitates stringent anhydrous conditions as it reacts violently with water.[3][4][5][6] The pyrophoric nature of LiAlH₄ also presents significant handling challenges, especially on a larger scale.[3][4][5][6]
-
Borane-Tetrahydrofuran Complex (BH₃·THF): A milder and more selective reducing agent compared to LiAlH₄. It is particularly effective for the reduction of carboxylic acids and is generally considered safer to handle.[7][8][9][10][11] While still requiring anhydrous conditions, the reaction is typically less exothermic and more controllable.
Experimental Protocol (Adapted from analogous reductions)
Materials:
-
2-(2-Bromo-5-fluorophenyl)acetic acid
-
Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure using Lithium Aluminum Hydride:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of 2-(2-bromo-5-fluorophenyl)acetic acid (1 equivalent) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Procedure using Borane-THF Complex:
-
To a solution of 2-(2-bromo-5-fluorophenyl)acetic acid (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, is added BH₃·THF complex (1M solution in THF, 2-3 equivalents) dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature for 4-6 hours, or until completion as monitored by TLC.
-
The reaction is carefully quenched by the slow addition of methanol, followed by 2M HCl.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Method 2: Grignard Reaction of 2-Bromo-5-fluorobenzaldehyde
This approach builds the ethanol side chain by adding a one-carbon unit to 2-bromo-5-fluorobenzaldehyde. This is typically achieved through a Grignard reaction with a methylmagnesium halide, followed by an acidic workup.
Reaction Scheme:
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Expertise & Experience: The "Why" Behind the "How"
The Grignard reaction is a powerful tool for C-C bond formation.[12][13] The key to a successful Grignard reaction is the scrupulous exclusion of moisture, as the Grignard reagent is a strong base and will be quenched by water.[13]
-
Formation of the Grignard Reagent: Methylmagnesium bromide is typically prepared in situ from methyl iodide or methyl bromide and magnesium turnings in an anhydrous ethereal solvent like diethyl ether or THF.
-
Reaction with the Aldehyde: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-bromo-5-fluorobenzaldehyde.
-
Work-up: An acidic work-up is necessary to protonate the intermediate alkoxide and to dissolve the magnesium salts.
A potential side reaction is the reduction of the aldehyde by the Grignard reagent if the Grignard reagent possesses a β-hydrogen, which is not the case for methylmagnesium bromide.
Experimental Protocol (Adapted from analogous Grignard reactions)
Materials:
-
2-Bromo-5-fluorobenzaldehyde
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal for initiation)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine under a nitrogen atmosphere.
-
A solution of methyl iodide (1.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether. The remaining methyl iodide solution is added at a rate to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
The Grignard solution is cooled to 0 °C, and a solution of 2-bromo-5-fluorobenzaldehyde (1 equivalent) in anhydrous diethyl ether is added dropwise.
-
After the addition, the reaction mixture is stirred at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Cost-Benefit Analysis in Detail
Method 1: Reduction
-
Cost: The primary cost driver for this method is the reducing agent. LiAlH₄ is significantly more expensive than BH₃·THF. The starting material, 2-(2-bromo-5-fluorophenyl)acetic acid, is also a key cost component and is generally more expensive than the corresponding aldehyde.[14][15][16][17]* Benefits: This is a very direct and high-yielding route. The work-up for the borane reduction is generally simpler than for the LiAlH₄ reduction. The reaction is also highly reliable and less prone to side reactions compared to the Grignard approach.
-
Drawbacks: The high cost and significant safety hazards associated with LiAlH₄ are major drawbacks. The borane alternative, while safer, is still a moisture-sensitive and flammable reagent.
Method 2: Grignard Reaction
-
Cost: The starting materials, 2-bromo-5-fluorobenzaldehyde, magnesium, and methyl iodide, are relatively inexpensive. [18][19][20][21][22]This makes the Grignard route economically attractive.
-
Benefits: This method is cost-effective from a raw materials perspective. It is a classic and well-understood reaction.
-
Drawbacks: The primary drawback is the operational complexity due to the extreme moisture sensitivity of the Grignard reagent. Any trace of water will reduce the yield. The reaction can also be difficult to initiate and control on a large scale. The formation of biphenyl and other byproducts can complicate purification.
Conclusion and Recommendations
The choice between these two synthetic routes for this compound will largely depend on the specific priorities of the research or development team.
-
For small-scale laboratory synthesis where reliability and yield are paramount , and cost is a secondary concern, the reduction of 2-(2-bromo-5-fluorophenyl)acetic acid with BH₃·THF is the recommended method. It offers a straightforward and high-yielding protocol with manageable safety risks.
-
For larger-scale production or in cost-sensitive projects , the Grignard reaction of 2-bromo-5-fluorobenzaldehyde presents a more economically viable option. However, this route requires significant expertise in handling air- and moisture-sensitive reagents and may require more extensive process optimization to ensure consistent yields and purity.
Ultimately, a thorough risk assessment and a careful consideration of the available resources and expertise should guide the final decision. This guide provides the foundational data and protocols to support that decision-making process, empowering researchers to select the most appropriate synthetic strategy for their specific needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. westliberty.edu [westliberty.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. media.msanet.com [media.msanet.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. youtube.com [youtube.com]
- 14. 2-Bromo-5-fluorophenyl acetic acid, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 15. ivychem.com [ivychem.com]
- 16. 739336-26-6|2-Bromo-5-fluorophenylacetic acid|BLD Pharm [bldpharm.com]
- 17. 2abiotech.net [2abiotech.net]
- 18. 2-Bromo-5-fluorobenzaldehyde 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 19. chemimpex.com [chemimpex.com]
- 20. 2-Bromo-5-fluorobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 21. 2-Bromo-5-fluorobenzaldehyde 96 94569-84-3 [sigmaaldrich.com]
- 22. alkalisci.com [alkalisci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
